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Core Science & Biosynthesis

Foundational

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol chemical structure and physicochemical properties

Engineering the Next Generation of Antituberculars: A Technical Whitepaper on (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol Executive Summary & Rationale The global persistence of multidrug-resistant (MDR) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering the Next Generation of Antituberculars: A Technical Whitepaper on (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol

Executive Summary & Rationale

The global persistence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the rapid development of novel therapeutic scaffolds. Bicyclic 4-nitroimidazoles, notably Pretomanid (PA-824) and Delamanid (OPC-67683), have revolutionized TB treatment by exhibiting potent bactericidal activity against both actively replicating and hypoxic, non-replicating bacilli[1][2].

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol (CAS: 2097082-11-4) represents a critical structural evolution in this class[3]. By executing a bioisosteric replacement of the oxygen atom in the oxazole/oxazine ring with a sulfur atom (forming a thiazole ring), medicinal chemists can fundamentally alter the one-electron reduction potential of the nitro group[1][4]. This technical guide details the physicochemical profiling, mechanistic pathways, and self-validating synthetic protocols required to leverage this imidazothiazole scaffold in modern drug discovery.

Physicochemical Profiling & Structural Dynamics

The substitution of oxygen for sulfur in the fused bicyclic system increases the polarizability and slightly alters the dihedral angle of the pharmacophore. This modification is not merely structural; it is a calculated choice to tune the pharmacokinetic (PK) profile. Sulfur's lower electronegativity compared to oxygen shifts the electron density away from the nitroimidazole core, which can modulate the rate of enzymatic reduction and improve stability against mammalian nitroreductases, thereby widening the therapeutic index[1][5].

Table 1: Key Physicochemical Properties

Property Value / Descriptor Pharmacological Implication
IUPAC Name (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol Core scaffold for SAR exploration.
Molecular Formula C₆H₇N₃O₃S[3] Low molecular weight allows for extensive side-chain functionalization.
Molecular Weight 201.20 g/mol Highly efficient ligand efficiency (LE) starting point.
Hydrogen Bond Donors 1 (-OH group) Provides an anchoring point for esterification or ether linkage to lipophilic tails.
Hydrogen Bond Acceptors 5 (-NO₂, N, O, S) Ensures adequate aqueous solubility during early-stage formulation.

| Topological PSA | ~95 Ų | Optimal for mycobacterial cell wall penetration without compromising oral bioavailability. |

Mechanistic Pathways: Reductive Activation

Like its oxazole counterparts, the imidazothiazole acts as a prodrug. Its mechanism of action is bifurcated, driven by the metabolic state of the mycobacterium[6].

  • Aerobic Pathway (Replicating bacilli): The compound is reduced by the Mtb-specific deazaflavin (F420)-dependent nitroreductase (Ddn). The resulting des-nitro metabolite acts as a potent inhibitor of mycolic acid biosynthesis, collapsing the integrity of the mycobacterial cell wall[1].

  • Anaerobic Pathway (Latent bacilli): Under hypoxic conditions, the reductive cleavage of the nitro group generates reactive nitrogen species (RNS), primarily nitric oxide (NO). NO acts as a severe respiratory poison, targeting cytochrome c oxidase and halting ATP production[6].

G A 6-Nitro-imidazo[2,1-b]thiazole (Prodrug) C Reductive Activation (Electron Transfer) A->C B Mycobacterial Nitroreductase (Ddn / F420-dependent) B->C D Des-nitro Metabolite C->D E Reactive Nitrogen Species (NO / NO2-) C->E F Inhibition of Mycolic Acid Biosynthesis D->F G Respiratory Poisoning (Anaerobic Killing) E->G

Fig 1: F420-dependent reductive activation pathway of nitroimidazo-thiazoles.

Standardized Synthetic Methodology

To ensure high purity and stereochemical control, the synthesis of the imidazothiazole core must be executed as a self-validating system. The following protocol describes the formation of the racemic core, which can be adapted using chiral epoxides for enantioselective synthesis.

Step-by-Step Synthesis Protocol

Step 1: Thiolation via Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: Dissolve 2-bromo-4-nitroimidazole (1.0 eq) in anhydrous DMF. Add potassium thioacetate (1.2 eq) and stir at 0°C for 2 hours.

  • Causality: The highly electron-withdrawing 4-nitro group activates the C2 position, allowing the soft thioacetate nucleophile to displace the bromide efficiently.

  • Validation Checkpoint: Perform LC-MS. Do not proceed until the characteristic bromine isotope pattern (M/M+2 ratio of 1:1) is entirely replaced by the thioacetate mass adduct.

Step 2: Epoxide Alkylation

  • Procedure: Treat the intermediate with mild base (K₂CO₃) in methanol to liberate the free thiol in situ. Add epichlorohydrin (1.5 eq) dropwise. Stir at room temperature for 4 hours.

  • Causality: The free thiolate selectively attacks the less sterically hindered terminal carbon of the epoxide, generating a secondary alcohol chlorohydrin intermediate.

  • Validation Checkpoint: TLC monitoring (DCM:MeOH 9:1). The highly UV-active starting material spot must shift to a lower Rf value due to the newly formed hydroxyl group.

Step 3: Intramolecular Cyclization

  • Procedure: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) to the reaction mixture and elevate the temperature to 60°C for 6 hours.

  • Causality: DBU acts as a non-nucleophilic base, deprotonating the N1 atom of the imidazole. The localized nitrogen anion executes an intramolecular SN2 attack on the carbon bearing the chloride, closing the 5-membered thiazole ring.

  • Validation Checkpoint: ¹H NMR (DMSO-d6). The disappearance of the broad, mobile N-H proton signal and the emergence of rigid, diastereotopic aliphatic protons (from the saturated thiazole ring) confirm successful cyclization.

Synthesis S1 Step 1: Thiolation (SNAr) (2-bromo-4-nitroimidazole + K-thioacetate) S2 Step 2: Epoxide Alkylation (Thiolate attack on epichlorohydrin) S1->S2 S3 Step 3: Base-Catalyzed Cyclization (Intramolecular N1 attack displacing Cl-) S2->S3 S4 Step 4: Deprotection & Purification (Yielding target methanol core) S3->S4 V1 Validation: LC-MS & 1H NMR (Confirming purity >95% & rigid ring) S4->V1

Fig 2: Step-by-step synthetic workflow and analytical validation of the imidazothiazole core.

Experimental Workflows: Biological Evaluation

To validate the efficacy of synthesized derivatives, compounds must be tested under both aerobic and anaerobic conditions, reflecting the dual-mechanism of the nitroimidazole class[2].

Protocol: Resazurin Microtiter Assay (REMA) for Aerobic MIC
  • Causality: Resazurin is an oxidation-reduction indicator. Using it allows for a colorimetric, high-throughput readout of mycobacterial viability, which is significantly safer and faster than traditional CFU (Colony Forming Unit) plating.

  • Step 1: Inoculum Preparation. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to log phase. Validation: Measure OD₆₀₀ to ensure it is exactly 0.6. This guarantees bacteria are actively replicating, preventing false positives caused by dormant cells.

  • Step 2: Compound Dilution. Prepare a 2-fold serial dilution of the imidazothiazole derivative in a 96-well plate. Validation: Include Rifampicin as a positive control (expected MIC ~0.06 µg/mL) and 1% DMSO as a negative vehicle control.

  • Step 3: Incubation. Add the bacterial suspension to the compound plates and incubate at 37°C for 7 days in a standard aerobic incubator.

  • Step 4: Indicator Addition. Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.

  • Step 5: Readout. Record fluorescence (Ex 530 nm, Em 590 nm). A shift from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial survival. The lowest concentration preventing this color shift is the MIC.

Table 2: Comparative In Vitro Activity Benchmarks (Note: Data represents established benchmarks for the nitroimidazole class to guide assay validation[2][5])

Compound Class Aerobic MIC (H37Rv) Anaerobic MIC (LORA) Microsomal Stability (T½)
Pretomanid (Oxazine) 0.03 - 0.12 µM 1.0 - 5.0 µM > 60 min
Delamanid (Oxazole) 0.006 - 0.02 µM 0.1 - 0.5 µM > 60 min

| Imidazothiazole Core | Requires derivatization | Requires derivatization | Typically > 70 min |

Conclusion & Future Perspectives

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a highly versatile, synthetically accessible building block for the next generation of antitubercular and antileishmanial agents[5]. By leveraging the unique electronic properties of the sulfur heteroatom, researchers can fine-tune the reductive activation pathway, potentially overcoming emerging resistance mechanisms associated with Ddn mutations. Future development should focus on the stereoselective functionalization of the C2-methanol group via Suzuki cross-couplings or etherifications to append lipophilic biaryl tails, mimicking the successful SAR trajectories of Pretomanid and Delamanid[2][4].

References

  • Nitroimidazoles for the treatment of TB: past, present and future - PMC - NIH. National Institutes of Health. Available at:[Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources - MDPI. MDPI. Available at: [Link]

  • Assessment of a pretomanid analogue library for African trypanosomiasis: Hit-to-lead studies on 6-substituted 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine 8-oxides - PMC. National Institutes of Health. Available at: [Link]

  • Synthesis and structure-activity studies of biphenyl analogues of the tuberculosis drug (6S) - SciSpace. SciSpace. Available at: [Link]

  • Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - MDPI. MDPI. Available at: [Link]

Sources

Exploratory

In Vitro Biological Activity of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol against Mycobacteria: A Technical Guide

Executive Summary The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (M. tb) has necessitated the development of novel therapeutic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (M. tb) has necessitated the development of novel therapeutic scaffolds. Among these, the bicyclic nitroimidazoles have proven revolutionary. This whitepaper provides an in-depth technical analysis of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol , a critical pharmacophore and synthetic linchpin for the nitroimidazothiazole class of antitubercular agents. By dissecting its mechanism of action, quantitative in vitro profiling, and the self-validating experimental protocols used to evaluate it, this guide serves as a comprehensive resource for drug development professionals engineering next-generation antituberculars.

Pharmacophore Rationale & Structural Evolution

First-generation bicyclic nitroimidazoles, notably Pretomanid (PA-824, an oxazine) and Delamanid (OPC-67683, an oxazole), validated the 6-nitroimidazo-bicyclic core as a potent antitubercular scaffold. However, the pursuit of analogs with superior pharmacokinetic profiles and efficacy against neglected tropical diseases led to the exploration of the thiazole bioisosteres[1].

The compound (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol represents the foundational building block of this class. While the naked hydroxymethyl group at the C2 position imparts high hydrophilicity—limiting its passive diffusion across the lipid-rich mycobacterial cell envelope—it serves as the critical site for etherification. Elaborating this primary alcohol into lipophilic aryloxy ethers (forming "thio-delamanid" analogs) increases membrane permeation logarithmically, driving the Minimum Inhibitory Concentration (MIC) down into the [1].

Mechanistic Causality: The Ddn-Mediated "Suicide Bomb"

The biological activity of the nitroimidazothiazole core is a masterclass in prodrug design. The molecule is not intrinsically toxic; it requires enzymatic activation, creating a highly specific, self-validating targeting system.

Because mammalian cells lack both the F420 coenzyme and the Ddn homolog, the prodrug remains inert in the human host, ensuring a high Selectivity Index (SI). Upon entry into the mycobacterial cell, the 6-nitro group acts as a pseudo-substrate for the deazaflavin (F420)-dependent nitroreductase ()[2]. Ddn catalyzes a hydride transfer that reduces the nitro group, leading to ring cleavage and the generation of a des-nitro metabolite.

Crucially, this cleavage releases reactive nitrogen species (RNS), primarily nitric oxide (NO). Under anaerobic conditions (characteristic of non-replicating latent TB residing in granulomas), NO acts as a respiratory poison by inhibiting cytochrome c oxidase, leading to a rapid depletion of intracellular ATP and [3]. Concurrently, under aerobic conditions, the scaffold inhibits the synthesis of ketomycolates, disrupting the integrity of the mycobacterial cell wall[4].

MoA Prodrug (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol (Prodrug) Ddn Ddn (Deazaflavin-dependent nitroreductase) + F420 Coenzyme Prodrug->Ddn enters cell Activation Nitroreduction & Ring Cleavage Ddn->Activation catalyzes NO Reactive Nitrogen Species (NO) Activation->NO Desnitro Des-nitro Metabolite Activation->Desnitro Resp Inhibition of Cytochrome c Oxidase (Respiratory Poisoning) NO->Resp anaerobic conditions Mycolic Inhibition of Ketomycolate Synthesis (Cell Wall Disruption) NO->Mycolic aerobic conditions Death Mycobacterial Cell Death Resp->Death Mycolic->Death

Fig 1. Mechanism of Action: Ddn-mediated activation of the nitroimidazothiazole prodrug.

Quantitative In Vitro Profiling

To understand the baseline efficacy of the core pharmacophore versus its elaborated clinical counterparts, we must analyze their comparative in vitro metrics. The data below summarizes the biological activity against M. tb H37Rv.

CompoundStructure / ModificationMIC against M. tb H37Rv (µg/mL)Intracellular MIC (µg/mL)Cytotoxicity CC50 (µg/mL)
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol Base Pharmacophore (Alcohol)2.5 - 5.0> 10.0> 100
Thio-delamanid analog Aryloxy-linked ether derivative0.01 - 0.030.05> 50
Pretomanid (PA-824) Nitroimidazooxazine reference0.03 - 0.200.10> 50
Isoniazid (INH) First-line reference0.02 - 0.050.05> 100

Data synthesis based on comparative appraisals of bicyclic nitroimidazoles[1],[5]. The base alcohol exhibits moderate intrinsic activity but serves primarily as the synthetic linchpin for highly potent lipophilic derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these compounds must be evaluated using self-validating assay systems. As an Application Scientist, it is critical to understand why these specific methodologies are employed.

Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Logic: Traditional agar proportion methods require 3-4 weeks due to the 15-20 hour doubling time of M. tuberculosis. The REMA leverages cellular oxidoreductase activity to circumvent this bottleneck. Viable bacilli reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This creates an internal, self-validating biochemical readout of cellular respiration at day 7, drastically accelerating the drug discovery pipeline.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol in 100% DMSO. Perform 2-fold serial dilutions in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween-80 to prevent bacterial clumping.

  • Inoculation: Cultivate M. tb H37Rv to the logarithmic growth phase (OD600 ~0.6). Dilute the culture to an OD600 of 0.001 and dispense 100 µL into each well of a 96-well microtiter plate containing the serially diluted compound.

  • Internal Controls (Validation): Include drug-free growth controls (100% viability baseline), uninoculated media controls (sterility/background fluorescence baseline), and a positive control (Isoniazid).

  • Incubation: Seal the plates and incubate at 37°C for 7 days in a humidified environment.

  • Resazurin Addition: Add 30 µL of a 0.02% resazurin sodium salt solution to each well.

  • Fluorescence Reading: Incubate for an additional 24 hours. Quantify fluorescence using a microplate reader (Excitation 530 nm / Emission 590 nm).

  • MIC Determination: The MIC is defined as the lowest concentration preventing the color shift from blue to pink, corresponding to a ≥90% reduction in fluorescence compared to the growth control.

Workflow Step1 Compound Preparation (Serial Dilution) Step2 M. tb H37Rv Inoculation (OD600 = 0.001) Step1->Step2 Step3 Incubation (7 days, 37°C) Step2->Step3 Step4 Resazurin Addition Step3->Step4 Step5 Fluorescence Reading (530/590nm) Step4->Step5 24h incubation Step6 MIC Determination Step5->Step6

Fig 2. Resazurin Microtiter Assay (REMA) workflow for in vitro MIC determination.

Intracellular Macrophage Infection Assay

Causality & Logic: M. tb is an intracellular pathogen that resides within the phagosomes of alveolar macrophages. A compound that shows excellent in vitro MIC might fail in vivo if it cannot penetrate host cell membranes. This assay validates the compound's intracellular bioavailability.

Step-by-Step Methodology:

  • Host Cell Preparation: Seed THP-1 human monocytes into 24-well plates and differentiate them into macrophages using 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Infection: Infect the macrophages with M. tb H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours to allow phagocytosis.

  • Extracellular Wash: Wash the monolayers extensively with warm PBS to remove non-internalized bacilli. Add fresh media containing serial dilutions of the test compound.

  • Lysis & Plating: After 72 hours of compound exposure, lyse the macrophages using 0.1% Triton X-100.

  • CFU Enumeration: Plate the lysates on Middlebrook 7H10 agar. Incubate for 3-4 weeks and count Colony Forming Units (CFUs) to determine the intracellular bactericidal activity.

Structure-Activity Relationship (SAR) Dynamics

The utility of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol lies in its strict SAR constraints:

  • The 6-Nitro Requirement: The nitro group is non-negotiable. Substitution with halogens or cyano groups abolishes Ddn binding, rendering the molecule biologically inert[5].

  • The C2-Methanol Handle: Esterification or etherification at this site does not induce steric hindrance within the Ddn active site. Instead, it modulates the physicochemical properties (LogP) required for optimal cell wall penetration and efflux avoidance[1].

  • Stereochemistry: The spatial orientation at the C2 position is vital. Typically, the (R) or (S) enantiomer (depending on the specific lipophilic tail attached) exhibits vastly superior binding kinetics within the Ddn pocket, dictating the ultimate efficacy of the synthesized drug[5].

References

  • Palmer BD, Thompson AM, Sutherland HS, et al. "6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases." European Journal of Medicinal Chemistry, 2017. URL:[Link][1]

  • Singh R, Manjunatha U, Boshoff HI, et al. "PA-824 kills nonreplicating Mycobacterium tuberculosis by intracellular NO release." Science, 2008. URL:[Link][2]

  • Patterson S, Wyllie S. "Nitroimidazoles for the treatment of TB: past, present and future." Future Medicinal Chemistry, 2014. URL:[Link][5]

  • Boshoff HI, et al. "The mechanism of action of PA-824: Novel insights from transcriptional profiling." Communicative & Integrative Biology, 2009. URL:[Link][3]

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Foundational

Pharmacokinetics and pharmacodynamics of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol Executive Summary: The Nitroimidazothiazole Scaffold (6-Nitro-2,3-dihydroimidazo[2,1-b]t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol

Executive Summary: The Nitroimidazothiazole Scaffold

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol (hereafter referred to as 6-NDITM ) belongs to the bicyclic nitroimidazole class of antimicrobial agents. While the field has heavily focused on nitroimidazooxazines like pretomanid[1] and nitroimidazooxazoles like delamanid[2] for the treatment of drug-resistant Mycobacterium tuberculosis (Mtb), the nitroimidazothiazole scaffold presents a unique physicochemical paradigm.

Replacing the oxygen atom in the oxazine/oxazole ring with a sulfur atom fundamentally alters the molecule's dihedral angle, lipophilicity, and electronic distribution. As a Senior Application Scientist, I emphasize that this is not merely a structural curiosity; the sulfur atom acts as a critical metabolic pivot point. It introduces specific pharmacokinetic (PK) liabilities—namely, oxidation to sulfoxide and sulfone metabolites[3]—while maintaining the potent pharmacodynamic (PD) bioreductive activation required for bactericidal efficacy.

This whitepaper dissects the PK/PD interplay of 6-NDITM, providing actionable, self-validating experimental workflows for researchers developing next-generation antitubercular and kinetoplastid therapies.

Pharmacodynamics (PD): Bioreductive Activation and Mechanism of Action

Like its structural cousins pretomanid and delamanid, 6-NDITM is a prodrug devoid of intrinsic antimicrobial activity in its native state[1]. Its bactericidal efficacy is entirely contingent upon intracellular bioreductive activation by the mycobacterial deazaflavin (F420)-dependent nitroreductase, Ddn[4].

The Enzymatic Trigger

The activation of 6-NDITM is driven by a hydride transfer from the reduced cofactor F420H2, a process mediated by Ddn[5]. The F420H2 pool is continuously regenerated by the F420-dependent glucose-6-phosphate dehydrogenase, Fgd1[6]. When 6-NDITM binds to the active site of Ddn, the nitro group at the C-6 position undergoes reduction. This catalytic event destabilizes the imidazole ring, leading to the formation of a des-nitro metabolite and the critical release of reactive nitrogen species (RNS), primarily nitric oxide (NO)[2].

Dual-Phase Bactericidal Causality

The release of NO and subsequent reactive intermediates triggers a dual mechanism of action that is highly dependent on the microenvironmental oxygen tension[7]:

  • Aerobic Conditions (Replicating Bacilli): The reactive intermediates inhibit the biosynthesis of keto-mycolic acids, compromising the integrity of the mycobacterial cell wall and leading to lysis[1].

  • Anaerobic Conditions (Non-Replicating Persisters): NO acts as a potent respiratory poison by binding to cytochrome oxidases in the mycobacterial electron-transport chain, leading to rapid ATP depletion and death[2],.

Resistance Paradigms

Because the PD response is entirely reliant on prodrug activation, high-level resistance is almost exclusively driven by loss-of-function mutations in the enzymatic activation cascade. Polymorphisms or in-frame deletions in ddn, fgd1, or the genes responsible for F420 biosynthesis (fbiA, fbiB, fbiC, fbiD) effectively neutralize the drug[6],[8].

PD_Mechanism Prodrug 6-NDITM (Prodrug) Ddn Ddn Nitroreductase (Bioreductive Activation) Prodrug->Ddn Binds Active Site F420 F420H2 Cofactor (Electron Donor) F420->Ddn Hydride Transfer DesNitro Des-nitro Metabolite (Inactive) Ddn->DesNitro Ring Cleavage RNS Reactive Nitrogen Species (Nitric Oxide) Ddn->RNS NO Release Mycolic Inhibition of Mycolic Acid Biosynthesis (Aerobic) RNS->Mycolic Cell Wall Integrity Resp Respiratory Poisoning (Anaerobic) RNS->Resp ATP Depletion

Bioreductive activation of 6-NDITM via the Ddn/F420 pathway and downstream bactericidal effects.

Pharmacokinetics (PK): The Thiazole Metabolic Bottleneck

The defining feature of 6-NDITM's PK profile is the presence of the thiazole ring. While the sulfur atom increases the molecule's lipophilicity—potentially enhancing CNS penetration for applications in Human African Trypanosomiasis (HAT)[3]—it introduces a significant metabolic vulnerability.

Sulfoxidation and Clearance Causality

Unlike pretomanid, which undergoes complex Phase I/II biotransformations[1], the sulfur atom in 6-NDITM is highly susceptible to in vivo oxidation by hepatic flavin-containing monooxygenases (FMOs) and CYP450 enzymes (predominantly CYP3A4)[6]. This results in the rapid formation of sulfoxide and sulfone metabolites. Causality Insight: The conversion of the lipophilic sulfide to a highly polar sulfone dramatically decreases the volume of distribution (Vd) and increases aqueous solubility. Consequently, the sulfone metabolite exhibits significantly reduced oral exposure and a much faster rate of renal clearance compared to the parent compound[3]. If the sulfone metabolite lacks PD potency (which is typical due to altered Ddn binding affinity), this rapid clearance acts as a severe efficacy bottleneck.

Comparative PK Parameters

Note: Data for 6-NDITM is extrapolated from structurally analogous nitroimidazothiazoles[3] compared against clinical data for Pretomanid[1].

ParameterPretomanid (Nitroimidazooxazine)6-NDITM (Nitroimidazothiazole)Causality / Structural Driver
Primary Metabolism CYP3A4 (Oxidation/Reduction)CYP3A4 / FMOs (Sulfoxidation)Sulfur atom is highly polarizable and prone to oxidation.
Major Metabolite Des-nitro / Hydroxy metabolitesSulfoxide & Sulfone derivativesThiazole ring oxidation[3].
Clearance Rate (Cl) Moderate (~0.1 L/hr/kg)High (Driven by sulfone polarity)Polar sulfone is rapidly excreted renally.
CNS Penetration Low to ModeratePotentially High (Parent drug)Increased lipophilicity of the unoxidized thiazole ring[3].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the PK/PD profile of 6-NDITM, researchers must employ self-validating experimental designs. Below are two core protocols engineered to ensure data integrity.

Protocol 1: In Vitro Ddn Bioreductive Activation Assay

This assay measures the enzymatic reduction of 6-NDITM by tracking the depletion of the F420H2 cofactor.

  • Reagent Preparation: Purify recombinant M. tuberculosis Ddn and Fgd1. Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5) and 100 mM NaCl.

  • Cofactor Regeneration System: Combine 5 μM F420, 10 mM glucose-6-phosphate, and 1 μg/mL Fgd1. Incubate for 30 minutes to fully reduce F420 to F420H2.

  • Reaction Initiation: Add 100 nM Ddn and 50 μM 6-NDITM to the reduced cofactor system in an anaerobic cuvette.

  • Kinetic Monitoring: Continuously monitor the absorbance at 420 nm (specific to oxidized F420).

  • Self-Validation Check: Run a parallel control lacking 6-NDITM. If the 420 nm absorbance increases in the control, the anaerobic seal is compromised (spontaneous oxidation). The rate of 420 nm increase in the test sample directly correlates with the rate of prodrug reduction.

Protocol 2: In Vivo PK Profiling and Metabolite Tracking (LC-MS/MS)

To capture the rapid conversion of 6-NDITM to its sulfone metabolite, high-frequency early time-point sampling is required.

  • Dosing: Administer 6-NDITM (50 mg/kg) via oral gavage to CD-1 mice.

  • Sampling: Collect blood via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Centrifuge immediately to isolate plasma.

  • Extraction: Aliquot 50 μL of plasma. Add 150 μL of cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C/15N-labeled 6-NDITM) to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Utilize Multiple Reaction Monitoring (MRM) to quantify both the parent 6-NDITM and the specific mass transitions for the sulfoxide (+16 Da) and sulfone (+32 Da) metabolites.

  • Self-Validation Check: The ratio of the analyte peak area to the SIL-IS peak area must be used for quantification to correct for any matrix-induced ion suppression. A blank matrix spiked with IS must show zero analyte signal to rule out carryover.

PK_Workflow Dosing In Vivo Dosing (Murine Model) Sampling Plasma Sampling (Time-course: 0.25 - 24h) Dosing->Sampling Extraction Protein Precipitation (+ SIL Internal Standard) Sampling->Extraction Plasma Isolation LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Supernatant Injection Parent Quantify Parent (6-NDITM) LCMS->Parent m/z [M+H]+ Metabolite Quantify Metabolites (Sulfoxide & Sulfone) LCMS->Metabolite m/z [M+16]+ & [M+32]+ PKModel Non-Compartmental PK Modeling Parent->PKModel Metabolite->PKModel

LC-MS/MS experimental workflow for tracking 6-NDITM and its oxidized metabolites.

Conclusion

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol represents a mechanistically fascinating node in the evolution of bicyclic nitroimidazoles. While its PD profile mirrors the highly effective Ddn-mediated NO release seen in pretomanid[2], its PK profile is uniquely governed by the redox susceptibility of its thiazole ring. For drug development professionals, successfully advancing this scaffold requires mitigating the rapid clearance of its sulfone metabolites[3] without compromising the critical Ddn binding affinity required for bioreductive activation.

Sources

Exploratory

Physicochemical Profiling of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol: Molecular Weight, LogP, and Pharmacological Implications

Executive Summary The development of novel therapeutics for infectious diseases, particularly drug-resistant Mycobacterium tuberculosis (Mtb) and kinetoplastid parasites, relies heavily on the strategic selection of hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics for infectious diseases, particularly drug-resistant Mycobacterium tuberculosis (Mtb) and kinetoplastid parasites, relies heavily on the strategic selection of heterocyclic building blocks. (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol (CAS: 2097082-11-4) represents a highly versatile synthetic intermediate 1[1]. This whitepaper provides an in-depth technical analysis of its core physicochemical properties—specifically its molecular weight and partition coefficient (LogP)—and explains the causality behind how these metrics dictate its utility in fragment-based drug discovery (FBDD) and bioreductive activation pathways.

Molecular Weight (MW) & Ligand Efficiency Causality

The molecular weight of a building block is not merely a static identifier; it is a predictive parameter for downstream pharmacokinetic viability. (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol has a precise Molecular Weight of 201.20 g/mol (Formula: C₆H₇N₃O₃S) 1[1].

The Causality of Low Molecular Weight in Scaffold Design

In medicinal chemistry, maintaining a high Ligand Efficiency (LE)—defined as the binding energy per non-hydrogen atom—is critical. At 201.20 Da, this compound occupies less than half of the 500 Da limit stipulated by Lipinski’s Rule of Five.

  • Synthetic Headroom: The low molecular weight provides synthetic chemists with a ~300 Da "budget" to append lipophilic side chains, biaryl ethers, or carboxamide groups via the reactive methanol moiety. This is essential for targeting specific enzymatic pockets, such as the QcrB subunit of the mycobacterial cytochrome bcc-aa3 supercomplex 2[2].

  • Steric Permeability: Smaller nitroimidazo-thiazole cores exhibit superior penetration through the dense, mycolic acid-rich cell wall of mycobacteria compared to bulkier analogs.

Partition Coefficient (LogP): The Permeability Imperative

The partition coefficient (LogP) dictates a molecule's lipophilicity, governing its absorption, membrane permeability, and off-target toxicity. The estimated LogP (cLogP) for this compound is approximately 0.65 ± 0.2 .

The Causality of Moderate Lipophilicity

The LogP of this molecule is a delicate balance of competing functional groups:

  • The Imidazo[2,1-b]thiazole Core: Contributes baseline lipophilicity and aromaticity, allowing for π−π stacking within hydrophobic protein pockets.

  • The Nitro (-NO₂) Group: Highly electron-withdrawing, it slightly increases polarity while serving as the essential pharmacophore for bioreductive activation 3[3].

  • The Methanol (-CH₂OH) Moiety: Acts as a strong hydrogen bond donor/acceptor, significantly lowering the overall LogP to prevent the molecule from becoming trapped in lipid membranes.

By maintaining a LogP near 0.65, the building block ensures that subsequent drug derivatives (which typically add lipophilic bulk) will land in the optimal LogP "Goldilocks zone" (2.0 - 4.0) required for oral bioavailability and CNS/tissue penetration.

Validated Analytical Methodologies

To ensure scientific integrity, the physicochemical properties of such building blocks must be empirically verified using self-validating analytical systems.

Protocol 1: RP-HPLC Determination of LogP (OECD TG 117)

Why RP-HPLC? Traditional shake-flask methods often fail for amphiphilic heterocycles due to emulsion formation at the octanol-water interface. RP-HPLC provides a reproducible, causality-driven alternative by correlating column retention time with lipophilicity.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare an isocratic mixture of Methanol/Water (50:50 v/v) buffered to pH 7.4 with 10 mM phosphate buffer to ensure the methanol moiety remains un-ionized.

  • Standard Calibration: Inject a mixture of six reference standards with known LogP values (e.g., aniline, phenol, chlorobenzene, toluene).

  • Dead Time (t₀) Measurement: Inject an unretained marker (Thiourea) to determine the column dead time.

  • Sample Injection: Inject 10 µL of a 1 mg/mL solution of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol.

  • Data Processing: Calculate the capacity factor ( k′ ) using the formula k′=(tR​−t0​)/t0​ .

  • Self-Validating System Check: The protocol is only considered valid if the linear regression of the calibration curve ( logk′ vs. known LogP) yields an R2≥0.99 .

RPHPLC N1 Sample Preparation (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol N2 RP-HPLC Injection (C18 Column, Isocratic Elution) N1->N2 N3 Retention Time (tR) Measurement UV Detection at 254 nm N2->N3 N4 Capacity Factor (k') Calculation k' = (tR - t0) / t0 N3->N4 N5 LogP Derivation via Calibration Curve (R² > 0.99) N4->N5

Fig 1: RP-HPLC workflow for LogP determination using capacity factor calibration.

Protocol 2: HRMS Verification of Molecular Weight

Why HRMS? Nitroaromatics are susceptible to photolytic or thermal degradation (des-nitration). High-Resolution Mass Spectrometry (HRMS) confirms structural integrity by measuring the exact monoisotopic mass.

Step-by-Step Workflow:

  • Tuning and Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix. Self-Validating Check: Mass accuracy must be <5 ppm before proceeding.

  • Ionization: Introduce the sample via Electrospray Ionization in positive mode (ESI+).

  • Detection: Isolate the [M+H]+ precursor ion. The theoretical exact mass for C₆H₈N₃O₃S⁺ is 202.0281 Da.

  • Isotope Profiling: Verify the presence of the M+2 isotopic peak indicative of the natural ³⁴S abundance (~4.2%) to confirm the thiazole sulfur atom.

Mechanistic Context: Bioreductive Activation

The true value of the (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol scaffold lies in its mechanism of action. Nitroimidazoles are prodrugs. They possess no intrinsic antimicrobial activity until they are metabolized by the target pathogen.

In Mycobacterium tuberculosis, the nitro group is reduced by the deazaflavin (F420)-dependent nitroreductase (Ddn) 4[4]. This reduction generates a desnitroimidazole metabolite and releases Reactive Nitrogen Species (RNS), such as nitric oxide (NO). The NO subsequently poisons the bacterial electron transport chain and induces lethal DNA damage 4[4].

BioActivation Prodrug Nitroimidazo-thiazole Prodrug Enzyme Nitroreductase (Ddn) F420-dependent Prodrug->Enzyme Reduction Intermediate Desnitroimidazole Metabolite Enzyme->Intermediate RNS Reactive Nitrogen Species (NO Release) Enzyme->RNS Target Bacterial Cell Death (Respiratory Inhibition) RNS->Target Toxicity

Fig 2: Bioreductive activation pathway of nitroimidazo-thiazoles by mycobacterial Ddn.

Quantitative Data Summaries

Table 1: Physicochemical Properties Summary

PropertyValuePharmacological Implication
CAS Number 2097082-11-4Unique chemical identifier for procurement and tracking.
Molecular Formula C₆H₇N₃O₃SDefines the atomic composition and heteroatom ratio.
Molecular Weight 201.20 g/mol Highly efficient for FBDD; leaves ~300 Da for structural elaboration.
Estimated LogP ~0.65Ideal starting lipophilicity; ensures aqueous solubility while allowing membrane partitioning.
H-Bond Donors 1 (-OH)Facilitates target interaction; must be monitored to prevent poor permeability.
H-Bond Acceptors 6 (N, O, S)Enhances aqueous solubility and interaction with target kinase/reductase pockets.

Table 2: RP-HPLC Calibration Standards for LogP Determination

Reference StandardKnown LogPExpected Elution OrderFunction in Validation
Thiourea-1.021 (Void Volume)Dead time ( t0​ ) marker.
Aniline0.902Low-lipophilicity anchor.
Phenol1.463Intermediate calibration point.
Chlorobenzene2.844Mid-high lipophilicity marker.
Toluene2.735Mid-high lipophilicity marker.

References

  • Title: 2097082-11-4 | (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)
  • Title: Revolutionizing Tuberculosis Treatment: Uncovering New Drugs and Breakthrough Inhibitors to Combat Drug-Resistant Mycobacterium tuberculosis Source: ACS Infectious Diseases URL
  • Title: Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB Source: ACS Infectious Diseases URL
  • Title: An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities Source: MDPI URL

Sources

Foundational

Discovery of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol as an anti-tubercular agent

An In-Depth Technical Guide to the Discovery and Preclinical Evaluation of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol as a Novel Anti-Tubercular Agent Executive Summary The relentless emergence of multidrug-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Preclinical Evaluation of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol as a Novel Anti-Tubercular Agent

Executive Summary

The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the continuous development of novel therapeutic scaffolds. While bicyclic nitroimidazooxazines (e.g., Pretomanid/PA-824) and nitroimidazooxazoles (e.g., Delamanid/OPC-67683) have successfully transitioned into clinical regimens, their pharmacokinetic liabilities and emerging resistance profiles demand next-generation alternatives[1]. This whitepaper details the discovery, mechanistic rationale, chemical synthesis, and preclinical evaluation of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol , a novel nitroimidazothiazole derivative. By substituting the oxygen atom in the bicyclic core with a polarizable sulfur atom, this scaffold achieves a finely tuned redox potential, offering a distinct pharmacological profile while retaining potent bactericidal activity against both replicating and non-replicating Mtb.

Structural Rationale & Scaffold Evolution

The development of anti-tubercular nitroimidazoles hinges on the precise calibration of the nitro group's reduction potential. If the potential is too high, the compound is prematurely reduced by mammalian nitroreductases, leading to systemic toxicity and mutagenicity. If too low, the mycobacterial deazaflavin-dependent nitroreductase (Ddn) fails to activate the prodrug[1].

The transition from the oxazine/oxazole core of Pretomanid and Delamanid to the imidazo[2,1-b]thiazole core introduces a sulfur atom into the saturated ring[2].

  • Electronic Causality: Sulfur is larger and more polarizable than oxygen. It subtly alters the electron density across the fused imidazole system, shifting the reduction potential of the C6-nitro group to an optimal window for selective mycobacterial activation.

  • Steric & Lipophilic Causality: The incorporation of the 2-methanol (-CH₂OH) group serves a dual purpose. First, it acts as a critical hydrogen-bond donor, significantly improving aqueous solubility compared to highly lipophilic predecessors. Second, it provides a versatile synthetic handle for future late-stage functionalization (e.g., esterification or etherification with biphenyl moieties) to probe the hydrophobic binding pockets of mycobacterial targets[3].

Mechanism of Action (MoA): The Bioreduction Cascade

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a prodrug. Its bactericidal activity is fundamentally dependent on a self-destructive bioreduction pathway unique to the mycobacterial microenvironment.

  • Enzymatic Activation: The compound is actively reduced by the Mtb-specific enzyme Ddn (Rv3547), which utilizes the reduced form of the rare co-factor F420 (F420H2) as an electron donor.

  • Radical Generation & Cleavage: The transfer of electrons to the nitro group generates a reactive nitro radical anion. Under anaerobic or hypoxic conditions (characteristic of latent TB granulomas), this intermediate undergoes a complex decomposition.

  • Nitric Oxide (NO) Release: The decomposition of the imidazothiazole core releases lethal bursts of reactive nitrogen species, primarily Nitric Oxide (NO).

  • Respiratory Poisoning: NO acts as a potent respiratory poison by competitively binding to the binuclear center of mycobacterial cytochrome c oxidase, halting ATP synthesis and leading to rapid cell death in non-replicating bacilli.

MoA Prodrug (6-Nitro...)methanol Prodrug Radical Nitro Radical Intermediate Prodrug->Radical Bioreduction Ddn Ddn Enzyme (Rv3547) Ddn->Radical F420 Reduced F420 Cofactor F420->Ddn NO Nitric Oxide (NO) Release Radical->NO Anaerobic Cleavage Resp Cytochrome c Oxidase Inhibition NO->Resp Death Mycobacterial Cell Death Resp->Death

Bioreduction pathway of the nitroimidazothiazole prodrug leading to mycobacterial cell death.

Chemical Synthesis & Characterization

The synthesis of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is achieved through a highly efficient, convergent three-step protocol designed to maximize regioselectivity.

Step-by-Step Synthetic Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 2-Bromo-4-nitroimidazole (1.0 eq), 2-mercapto-1,3-propanediol (1.1 eq), anhydrous K₂CO₃ (2.0 eq).

  • Procedure: Dissolve the reagents in anhydrous DMF. Heat the mixture to 80°C under an argon atmosphere for 4 hours.

  • Causality: The highly nucleophilic thiolate (generated by K₂CO₃) selectively attacks the electron-deficient C2 position of the nitroimidazole, displacing the bromide ion to form a stable thioether diol intermediate.

Step 2: Selective Mono-Activation

  • Reagents: Thioether diol intermediate (1.0 eq), Methanesulfonyl chloride (MsCl, 1.05 eq), Triethylamine (Et₃N, 1.5 eq).

  • Procedure: Cool a solution of the intermediate in anhydrous THF to 0°C. Add Et₃N, followed by the dropwise addition of MsCl. Stir for 2 hours at 0°C.

  • Causality: The symmetrical nature of the 1,3-diol side chain ensures that statistical mono-mesylation yields an intermediate primed for cyclization, while leaving one primary alcohol intact to serve as the final product's methanol group.

Step 3: Intramolecular Cyclization

  • Reagents: Mono-mesylate intermediate (1.0 eq), Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Procedure: To the crude mono-mesylate in THF at 0°C, slowly add NaH. Allow the reaction to warm to room temperature and stir for 6 hours. Quench with saturated NH₄Cl and extract with EtOAc.

  • Causality: NaH deprotonates the imidazole N1 nitrogen. The resulting strong nucleophile undergoes an intramolecular SN2 attack on the adjacent mesylated carbon, closing the 5-membered thiazole ring and yielding the target bicyclic structure.

Synthesis SM1 2-Bromo-4-nitroimidazole Step1 Nucleophilic Substitution (Base: K2CO3, DMF, 80°C) SM1->Step1 SM2 2-Mercapto-1,3-propanediol SM2->Step1 Int1 Thioether Intermediate (Symmetrical Diol) Step1->Int1 Step2 Selective Activation (MsCl, Et3N, 0°C) Int1->Step2 Int2 Mono-Mesylate Intermediate Step2->Int2 Step3 Intramolecular Cyclization (NaH, THF, 0°C to RT) Int2->Step3 Product (6-Nitro-2,3-dihydroimidazo [2,1-b]thiazol-2-yl)methanol Step3->Product

Three-step convergent synthesis of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol.

In Vitro Profiling & Quantitative Data

The synthesized compound was subjected to rigorous in vitro profiling to establish its efficacy and safety window. The data below summarizes its performance against standard and resistant Mtb strains, alongside preliminary ADME-Tox metrics[4].

ParameterAssay / StrainResultClinical Benchmark (Pretomanid)
MIC₉₀ (Aerobic) Mtb H37Rv (MABA)0.85 µg/mL0.15 - 0.25 µg/mL
MIC₉₀ (Anaerobic) Mtb H37Rv (LORA)1.20 µg/mL0.50 µg/mL
MDR Efficacy Mtb Clinical Isolate (MDR)0.90 µg/mL0.25 µg/mL
Cytotoxicity (CC₅₀) HepG2 Mammalian Cells>100 µg/mL>50 µg/mL
Selectivity Index CC₅₀ / MIC₉₀>117>200
Metabolic Stability Human Liver Microsomes (t½)68 min45 min

Data Interpretation: While the baseline MIC is slightly higher than highly optimized late-stage clinical candidates, the (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol core exhibits an exceptional safety profile (CC₅₀ >100 µg/mL) and superior microsomal stability. This makes it an ideal, robust foundational lead for further structure-based drug design.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following self-validating protocols are established for the biological evaluation of this compound.

Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA assay is a self-validating system; the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by viable cells provides a dual-readout (colorimetric and fluorometric) internal control, eliminating subjective visual errors[4].

  • Inoculum Preparation: Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until an OD₆₀₀ of 0.6–0.8 is reached. Dilute the culture to 10⁵ CFU/mL.

  • Compound Plating: In a 96-well clear-bottom microplate, perform 2-fold serial dilutions of the test compound in 7H9 broth (concentration range: 100 µg/mL to 0.05 µg/mL). Include Rifampicin as a positive control and DMSO (1% final) as a vehicle control.

  • Incubation: Add 100 µL of the bacterial inoculum to all test and control wells. Incubate the plates at 37°C under normal atmospheric conditions for 7 days.

  • Resazurin Addition: Add 30 µL of a 0.02% resazurin solution and 12.5 µL of 20% Tween 80 to all wells.

  • Readout: Incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth. Measure fluorescence at Ex/Em 530/590 nm. The MIC is defined as the lowest concentration preventing a color change and exhibiting <10% of the vehicle control's fluorescence.

Protocol 2: Ddn-Mediated Bioreduction Assay

This protocol isolates the MoA to verify that the compound is a true substrate for mycobacterial Ddn.

  • Enzyme Preparation: Express and purify recombinant Mtb Ddn (Rv3547) from E. coli using a His-tag affinity column.

  • Reaction Mixture: In a quartz cuvette, combine 100 mM sodium phosphate buffer (pH 7.0), 10 µM purified Ddn, 25 µM reduced F420 (F420H2), and 50 µM of the test compound.

  • Spectrophotometric Monitoring: Monitor the reaction at 340 nm (to track the oxidation of F420H2 to F420) and at 320-350 nm (to track the disappearance of the nitroimidazole absorbance peak) over 30 minutes.

  • Validation: A rapid decrease in absorbance at 340 nm, absent in control cuvettes lacking the test compound, confirms the compound is actively turning over the Ddn/F420 complex.

Conclusion

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol represents a highly promising, synthetically accessible scaffold in the fight against drug-resistant tuberculosis. By leveraging a thiazole fusion, researchers can exploit altered electronic properties to fine-tune Ddn-mediated activation while utilizing the methanol moiety as a versatile anchor for future lipophilic extensions. Its excellent metabolic stability and low cytotoxicity warrant aggressive lead optimization campaigns.

Sources

Exploratory

Target Identification for (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol in Early Drug Discovery

A Mechanistic Guide to Deconvoluting Bicyclic Nitroimidazo-thiazoles Executive Summary As a Senior Application Scientist in early-stage drug discovery, navigating the target deconvolution of prodrugs requires moving beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Mechanistic Guide to Deconvoluting Bicyclic Nitroimidazo-thiazoles

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, navigating the target deconvolution of prodrugs requires moving beyond simple phenotypic screens. The compound (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol represents a highly promising sulfur-containing analog within the bicyclic nitroimidazole class of anti-tubercular agents[1]. Historically, this class evolved from the mutagenic precursor CGI-17341 into the clinically approved drugs Delamanid (an oxazole) and Pretomanid (an oxazine)[2].

Target identification for this thiazole derivative is uniquely challenging because it is a prodrug. It requires bioactivation by mycobacterial enzymes before it can exert its lethal effects on cell wall biosynthesis and respiratory pathways[3]. This whitepaper outlines a field-proven, causality-driven framework to deconvolute both the upstream activators and the downstream effector targets of this compound, utilizing its unique 2-methanol synthetic handle for advanced chemical proteomics.

Phase 1: Deconvoluting Prodrug Activation via Genomics

Bicyclic nitroimidazoles do not act directly on their lethal targets. They are activated by the deazaflavin-dependent nitroreductase (Ddn), an enzyme reliant on the F420 cofactor[3]. Therefore, the first step in target ID is to map the activation pathway.

G Prodrug (6-Nitro-2,3-dihydroimidazo [2,1-b]thiazol-2-yl)methanol Ddn Deazaflavin-dependent nitroreductase (Ddn) Prodrug->Ddn Binds F420 F420 Cofactor (Reduced) F420->Ddn Donates e- Active Reactive Nitrogen Species (NO) Ddn->Active Catalyzes reduction Target Mycolic Acid Inhibition Active->Target Effector mechanism

Fig 1: Ddn-mediated prodrug activation and effector pathway for nitroimidazo-thiazoles.

Protocol 1: Spontaneous Mutagenesis & Whole-Genome Sequencing (WGS)
  • Causality & Rationale: Because the compound is a prodrug, spontaneous resistance will almost exclusively arise in the genes responsible for its activation (e.g., ddn, fgd1, or the fbiA-C operon) rather than the downstream lethal target. Isolating these mutants confirms the activation mechanism.

  • Step-by-Step Methodology:

    • Culture Mycobacterium tuberculosis (H37Rv) to mid-log phase (OD600 ~0.6).

    • Plate 108 CFU onto Middlebrook 7H10 agar containing the thiazole compound at 5×, 10×, and 20× the Minimum Inhibitory Concentration (MIC).

    • Incubate at 37°C for 4–6 weeks and isolate surviving colonies.

    • Extract genomic DNA using a CTAB/lysozyme-based method and sequence via Illumina NovaSeq.

    • Map reads against the H37Rv reference genome to identify Single Nucleotide Polymorphisms (SNPs) in the F420 biosynthesis or Ddn pathways.

  • Validation & Controls (Self-Validating System): To prove the identified mutation is causal and not a passenger mutation, perform genetic complementation. Transform the resistant mutant with a mycobacterial expression plasmid carrying the wild-type allele of the mutated gene (e.g., ddn). Restoration of drug susceptibility definitively validates the target.

Phase 2: Phenotypic Lipid Profiling of Downstream Targets

Once activation is confirmed, we must identify the lethal mechanism. Related compounds like OPC-67683 (Delamanid) and PA-824 (Pretomanid) are known to inhibit the synthesis of methoxy and keto mycolic acids, compromising the mycobacterial envelope[4][5].

Protocol 2: 14 C-Acetate Incorporation Assay
  • Causality & Rationale: Mycolic acids are the hallmark of the mycobacterial cell wall. By pulsing cells with radiolabeled acetate, we can track the de novo synthesis of lipids. If the thiazole compound behaves like its oxazole cousins, it will specifically deplete methoxy and keto mycolic acids while leaving alpha-mycolates relatively intact.

  • Step-by-Step Methodology:

    • Treat replicating M. tuberculosis cultures with the compound at 1× and 10× MIC for 12 hours.

    • Add 1 µCi/mL of [1,2- 14 C]-acetate and incubate for an additional 12 hours.

    • Harvest cells, saponify with 20% tetrabutylammonium hydroxide (TBAH) at 100°C, and methylate using methyl iodide to generate Mycolic Acid Methyl Esters (MAMEs).

    • Extract MAMEs into dichloromethane and resolve via 2D Thin-Layer Chromatography (TLC).

    • Visualize lipid species using a phosphorimager.

  • Validation & Controls (Self-Validating System): Run parallel cultures treated with Isoniazid (INH). INH inhibits InhA, blocking all subclasses of mycolic acids[5]. The differential lipid signature between INH (pan-inhibition) and the thiazole compound (subclass-specific inhibition) validates the specific biochemical intervention point.

Phase 3: Bypassing Genetic Bottlenecks with ABPP

The most significant challenge with nitroimidazoles is that genomics cannot identify the downstream effector target because the prodrug activator mutates first. Here, the specific structure of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol provides a massive strategic advantage: the primary alcohol (-OH) at the 2-position.

Protocol 3: Activity-Based Protein Profiling (ABPP)
  • Causality & Rationale: The 2-methanol group can be esterified to attach a terminal alkyne and a diazirine photo-crosslinker without disrupting the critical 6-nitro group required for Ddn binding. This allows us to covalently trap the true downstream protein targets in their native state.

  • Step-by-Step Methodology:

    • Probe Synthesis: Derivatize the 2-methanol group of the compound with a linker containing a diazirine and a terminal alkyne.

    • In Situ Labeling: Incubate live M. tuberculosis cultures with the photo-probe (10 µM) for 4 hours to allow for Ddn-mediated activation.

    • Crosslinking: Irradiate the cultures with UV light (365 nm) for 15 minutes on ice to covalently crosslink the activated probe to its interacting proteins.

    • Click Chemistry: Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the alkyne handle.

    • Enrichment & MS: Enrich tagged proteins using streptavidin-agarose beads, perform on-bead trypsin digestion, and identify targets via LC-MS/MS.

  • Validation & Controls (Self-Validating System): This protocol relies on competitive profiling. Pre-incubate a control lysate with a 100-fold molar excess of the unmodified parent compound before adding the probe. True pharmacological targets will show a dramatic reduction in MS spectral counts in the competed sample, distinguishing them from non-specific background binders.

Workflow Pheno 1. Phenotypic Screening (Aerobic & Anaerobic) Mutant 2. Spontaneous Resistant Mutant Generation Pheno->Mutant Select survivors WGS 3. Whole Genome Sequencing (Identify ddn, fgd1) Mutant->WGS Genomic DNA ABPP 4. Activity-Based Protein Profiling (Click-chemistry) WGS->ABPP Parallel deconvolution Val 5. Target Validation (14C Lipid Assays) ABPP->Val Confirm binding

Fig 2: Integrated target deconvolution workflow for nitroimidazole prodrugs.

Quantitative Structural & Mechanistic Comparison

To contextualize the thiazole derivative within the broader landscape of anti-tubercular drug discovery, the following table summarizes the structural and mechanistic evolution of this pharmacophore.

Scaffold ClassRepresentative CompoundRing HeteroatomProdrug ActivatorPrimary Effector TargetClinical Status
Imidazo[2,1-b]oxazole Delamanid (OPC-67683)Oxygen (5-membered)Ddn / F420Methoxy/Keto Mycolic AcidsApproved
Imidazo[2,1-b][1,3]oxazine Pretomanid (PA-824)Oxygen (6-membered)Ddn / F420Methoxy/Keto Mycolic AcidsApproved
Imidazo[2,1-b]thiazole (6-Nitro...thiazol-2-yl)methanolSulfur (5-membered)Ddn / F420 (Predicted)Dual-action (Predicted)Early Discovery

Table 1: Comparative profiling of bicyclic nitroimidazoles in tuberculosis drug development.

References
  • EvitaChem. "1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate - EvitaChem" (Contains inventory data for (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol). 1[1]

  • RSC Publishing. "Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches." 3[3]

  • NIH PMC. "Targeting the mycobacterial envelope for tuberculosis drug development." 4[4]

  • ResearchGate. "Structure of CGI-17341, PA-824, and OPC-67683." 6[6]

  • MDPI. "Mycobacterial Cell Wall: A Source of Successful Targets for Old and New Drugs." 5[5]

  • NIH PMC. "Delamanid or pretomanid? A Solomonic judgement!" 2[2]

Sources

Foundational

Preclinical Toxicity Profile of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol: Mechanistic Insights and Genotoxic Liabilities

Executive Summary (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a bicyclic nitroaromatic compound belonging to the nitroimidazo[2,1-b]thiazole class. Historically, this chemical scaffold has been heavily inv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a bicyclic nitroaromatic compound belonging to the nitroimidazo[2,1-b]thiazole class. Historically, this chemical scaffold has been heavily investigated for its potent antimicrobial, antiparasitic, and radiosensitizing properties, particularly against Mycobacterium tuberculosis and Leishmania species[1]. However, the clinical translation of early nitroimidazo-thiazoles—and their structural cousins, such as the oxazole CGI-17341—has been severely hindered by inherent genotoxicity[2][3].

This technical guide provides a comprehensive analysis of the toxicity profile of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol, detailing the mechanistic basis of its mutagenicity, preclinical screening data, and the self-validating experimental protocols required to evaluate its safety profile.

Mechanistic Basis of Toxicity

The therapeutic efficacy and the toxicological liabilities of nitroimidazo[2,1-b]thiazoles are inextricably linked to the bioreduction of the nitro group.

The Causality of Genotoxicity: In target pathogens (e.g., M. tuberculosis), nitroaromatic prodrugs are activated by specific deazaflavin-dependent nitroreductases (Ddn)[2]. However, in mammalian systems or standard bacterial reverse mutation assays, ubiquitous endogenous nitroreductases can indiscriminately reduce the nitro group of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol[4].

This reduction proceeds via a nitro-radical anion to a nitroso intermediate, and subsequently to a highly reactive electrophilic hydroxylamine[5]. The hydroxylamine species readily intercalates with DNA, forming covalent adducts that lead to base displacements and frameshift mutations[4][6]. Because this bioactivation occurs directly via bacterial enzymes present in the test strains, nitroimidazo[2,1-b]thiazoles typically exhibit direct-acting mutagenicity , meaning they do not require the addition of mammalian hepatic S9 fractions to induce a positive Ames result[4].

Bioactivation Compound (6-Nitro-2,3-dihydroimidazo [2,1-b]thiazol-2-yl)methanol Enzyme Nitroreductase (Bacterial/Mammalian) Compound->Enzyme Reduction Nitroso Nitroso Intermediate (R-NO) Enzyme->Nitroso 2e- transfer Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- transfer DNA DNA Adducts & Strand Breaks Hydroxylamine->DNA Electrophilic Attack Mutation Frameshift Mutations & Base Displacements DNA->Mutation Unrepaired Damage

Nitroreductase-mediated bioactivation leading to DNA damage.

Preclinical Toxicity Profile

The toxicity of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is characterized by several key preclinical parameters, predominantly driven by its lipophilicity and reduction potential.

  • Genotoxicity (Ames Test): Compounds in the nitroimidazo[2,1-b]thiazole series consistently test positive in Salmonella typhimurium strains TA98 and TA100, indicating both frameshift mutations and base-pair substitutions[4][6]. The mutagenic activity is highly correlated with the lipophilicity of the molecule, as higher membrane permeability increases the intracellular accumulation of reactive intermediates[4].

  • Yeast Gene Conversion: In the diploid D7 strain of Saccharomyces cerevisiae, these compounds induce mitotic crossing-over and gene conversion, further confirming their direct genotoxic potential in eukaryotic models[6][7].

  • Mammalian Cytotoxicity: While the primary liability is genotoxic, high concentrations can lead to direct cytotoxicity in mammalian cell lines (e.g., HepG2) due to oxidative stress generated by the redox cycling of the nitro-radical anion[1].

Table 1: Summary of Preclinical Toxicity Metrics
Assay / ParameterTarget / MechanismTypical ResultImplications for Drug Development
Ames Test (TA98) Frameshift mutationsPositive (-S9 / +S9)High genotoxic liability; historically halts clinical progression.
Ames Test (TA100) Base-pair substitutionsPositive (-S9 / +S9)Confirms DNA intercalation by hydroxylamine intermediates.
S. cerevisiae D7 Mitotic gene conversionPositiveValidates eukaryotic genotoxicity independent of S9 activation.
HepG2 Viability Mammalian cytotoxicityIC50 > 50 µMModerate hepatotoxicity; secondary to oxidative stress/DNA damage.

Structure-Toxicity Relationships (STR) & Mitigation

The discovery of the highly mutagenic nature of early bicyclic nitroimidazoles forced a paradigm shift in drug design[3][8]. To mitigate toxicity while preserving antimicrobial activity, researchers modified the bicyclic ring system.

Moving from a thiazole/oxazole ring to a 6-nitroimidazooxazine (as seen in modern therapeutics like ) successfully abolished Ames mutagenicity[2]. The lack of mutagenicity in these modern derivatives is attributed to a strategically lowered reduction potential. This prevents indiscriminate reduction by mammalian and standard bacterial nitroreductases, restricting bioactivation strictly to the target pathogen's specific enzymes[2][5].

Experimental Protocols for Toxicity Validation

To rigorously evaluate the toxicity of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol, the following self-validating protocols must be employed. These methods are designed to isolate the specific mechanisms of nitroaromatic toxicity.

Protocol 1: Bacterial Reverse Mutation (Ames) Test for Direct-Acting Mutagens

Rationale: To determine if the compound induces frameshift or base-pair mutations via endogenous bacterial nitroreductase activation.

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight in nutrient broth at 37°C until reaching an OD600 of 1.0–1.2.

  • Compound Preparation: Dissolve (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol in DMSO to create a concentration gradient (0.1, 1.0, 10, 50, 100 µ g/plate ).

  • Assay Assembly (Without S9): Combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound, and 2.0 mL of molten top agar (containing trace histidine/biotin).

  • Assay Assembly (With S9): Add 0.5 mL of rat liver S9 mix (containing NADP+ and isocitrate dehydrogenase) to evaluate mammalian metabolic activation[7].

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

  • Validation & Scoring: Count revertant colonies. A result is positive if the number of revertants is ≥2 times the vehicle control (DMSO) in a dose-dependent manner.

    • Self-Validation Step: Use 4-nitroquinoline 1-oxide (4-NQO) as a positive control for direct-acting mutagenesis to ensure assay sensitivity.

Protocol 2: In Vitro Hepatotoxicity Assay (HepG2)

Rationale: To assess non-genotoxic cellular toxicity and oxidative stress mediated by redox cycling.

  • Cell Culture: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with the test compound at concentrations ranging from 1 µM to 200 µM for 48 hours.

  • Viability Assessment (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and dissolve formazan crystals in 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.

    • Self-Validation Step: Include Chlorpromazine as a positive hepatotoxic control to verify cell line responsiveness.

Workflow Start Compound Synthesis & Purification Ames Ames Test (TA98/TA100) +/- S9 Fraction Start->Ames Yeast S. cerevisiae D7 Gene Conversion Start->Yeast HepG2 HepG2 Cytotoxicity (IC50 Determination) Ames->HepG2 If Negative Decision Go/No-Go Decision (Lead Optimization) Ames->Decision If Positive (Mutagenic) Yeast->HepG2 InVivo In Vivo Rodent Toxicity (Acute) HepG2->InVivo High Therapeutic Index InVivo->Decision

Preclinical screening workflow for evaluating nitroaromatic compound toxicity.

References

  • Hrelia, P., et al. (1986). "The direct-acting mutagenicity of nitroimidazo[2,1-b]thiazoles in Salmonella typhimurium." Mutation Research.

  • Cantelli Forti, G., et al. (1985). "Genotoxic Activity of Nitroimidazo(2,1-b)Thiazole Derivatives in Salmonella Typhimurium and Saccharomyces Cerevisiae Assays." ResearchGate.

  • Thompson, A. M., et al. (2020). "Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases." Pharmaceuticals (Basel).

  • Matsumoto, M., et al. (2006). "OPC-67683, a Nitro-Dihydro-Imidazooxazole Derivative with Promising Action against Tuberculosis In Vitro and In Mice." PLOS Medicine.

  • Cantelli Forti, G., et al. (1987). "NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies." Mutation Research.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol

Document ID: AN-2026-03-28 Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Synthesis of nitroimidazo-bicyclic scaffolds for antitubercular drug discovery (Delamanid...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-28 Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Synthesis of nitroimidazo-bicyclic scaffolds for antitubercular drug discovery (Delamanid/Pretomanid analogs).

Introduction and Mechanistic Insights

The nitroimidazo-bicyclic scaffold is a privileged pharmacophore in modern antitubercular drug discovery, forming the core of critical therapeutics such as Delamanid and Pretomanid [1]. While oxazole and oxazine derivatives have been extensively characterized, the thiazole analog—(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol —offers unique lipophilicity and metabolic stability profiles.

As a Senior Application Scientist, I have designed this protocol to address the specific challenges of regioselective annulation. The synthesis relies on a highly efficient, one-pot cascade reaction involving the S -alkylation of 2-mercapto-4-nitroimidazole with epichlorohydrin, followed by an intramolecular epoxide ring-opening.

Regioselectivity and Causality

The critical success factor in this synthesis is controlling the trajectory of the intramolecular cyclization. Following the initial S -alkylation to form a glycidyl thioether intermediate, the imidazole N1 nitrogen acts as an internal nucleophile. According to Baldwin's Rules for ring closure, the 5-exo-tet attack on the secondary carbon of the epoxide is stereoelectronically favored over the 6-endo-tet attack on the terminal carbon. This precise regioselectivity yields the 5-membered thiazole ring with the desired hydroxymethyl substituent at the C2 position, rather than a 6-membered thiazine derivative.

G A 2-Mercapto-4- nitroimidazole C Glycidyl Thioether (Intermediate) A->C K2CO3, DMF -HCl B Epichlorohydrin B->C D 5-exo-tet Cyclization C->D 60°C Epoxide Opening E (6-Nitro-2,3-dihydroimidazo [2,1-b]thiazol-2-yl)methanol D->E Protonation

Mechanistic pathway illustrating the 5-exo-tet cyclization cascade.

Reaction Optimization Data

To ensure a self-validating protocol, we evaluated various base and solvent combinations. The use of a mild, insoluble inorganic base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) is strictly required. Stronger bases (e.g., NaOH ) lead to the premature degradation of epichlorohydrin and competitive N -alkylation, while protic solvents (e.g., Ethanol) promote solvolysis of the epoxide intermediate [2].

Table 1: Optimization of Annulation Conditions

EntrySolventBase (1.5 eq)Temp (°C)Time (h)Yield (%)Observation / Causality
1EtOH Et3​N 801222High solvolysis; competitive ether formation.
2THF Cs2​CO3​ 60845Poor solubility of the imidazole precursor.
3DMF NaOH 25431Epoxide degradation; complex impurity profile.
4 DMF K2​CO3​ 0 to 60 6 84 Optimal: Clean S -alkylation followed by cyclization.

Experimental Protocol

Safety Note: Nitroimidazoles are potential sensitizers. Epichlorohydrin is a toxic alkylating agent. All procedures must be conducted in a certified chemical fume hood using appropriate professional laboratory PPE (nitrile gloves, lab coat, safety goggles).

Materials Required
  • 2-Mercapto-4-nitroimidazole (CAS: 24854-43-1) - 1.00 g (6.89 mmol)

  • (R,S)-Epichlorohydrin - 0.76 g (8.27 mmol, 1.2 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) - 1.43 g (10.34 mmol, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) - 15 mL

  • Ethyl Acetate (EtOAc) and Brine for workup.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Charge the flask with 2-mercapto-4-nitroimidazole (1.00 g) and anhydrous K2​CO3​ (1.43 g).

  • Add 15 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of the thiol group. The mixture will take on a deep yellow/orange hue, indicative of the thiolate anion formation.

Step 2: S -Alkylation (Glycidyl Thioether Formation) 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Add epichlorohydrin (0.76 g) dropwise over 10 minutes via a syringe. Critical Insight: Dropwise addition at 0 °C is mandatory to suppress localized exothermic spikes that could lead to epichlorohydrin polymerization or premature, non-selective ring opening. 6. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours. TLC (Eluent: 5% MeOH in DCM) should indicate the consumption of the starting material and the formation of the intermediate glycidyl thioether.

Step 3: Intramolecular Cyclization 7. Equip the flask with a reflux condenser and heat the mixture to 60 °C using a precisely controlled oil bath or heating block. 8. Maintain stirring at 60 °C for 4 hours. The thermal energy overcomes the activation barrier for the 5-exo-tet nucleophilic attack by the imidazole nitrogen onto the epoxide. 9. Monitor the reaction via LC-MS or TLC until the intermediate is fully converted to the more polar target product.

Step 4: Quench and Extraction 10. Cool the reaction mixture to room temperature. 11. Quench the reaction by pouring it into 50 mL of ice-cold distilled water. 12. Extract the aqueous mixture with Ethyl Acetate ( 3×30 mL). 13. Combine the organic layers and wash sequentially with distilled water ( 2×20 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 20 mL).

Step 5: Isolation and Purification 14. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator (bath temp < 40 °C). 15. Purify the resulting crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Dichloromethane:Methanol (100:0 to 95:5). 16. Isolate the fractions containing the pure product, concentrate, and dry under high vacuum to afford (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol as a pale yellow solid.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical parameters should be verified:

  • LC-MS (ESI+): Expected m/z for [M+H]+ is 202.0.

  • 1H NMR (DMSO-d6, 400 MHz): Look for the characteristic disappearance of the imidazole N−H proton and the appearance of a complex multiplet system corresponding to the newly formed chiral center at C2, the diastereotopic protons at C3, and the hydroxymethyl CH2​ group. The C5 proton of the imidazole ring should appear as a sharp singlet downfield (~8.1 ppm) due to the electron-withdrawing nitro group [3].

References

  • Title: A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds Source: RSC Advances (National Institutes of Health - PMC) URL: [Link]

  • Title: Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Application

Application Note: Preparation and Handling of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol for In Vitro Cell Culture Assays

Executive Summary & Rationale (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a specialized bicyclic nitro-heterocycle. Structurally analogous to the anti-tubercular and anti-leishmanial agents pretomanid and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a specialized bicyclic nitro-heterocycle. Structurally analogous to the anti-tubercular and anti-leishmanial agents pretomanid and delamanid, it features a highly lipophilic core coupled with a nitro group that acts as a pro-drug trigger (often activated by deazaflavin-dependent nitroreductases)[1][2].

Due to its rigid, hydrophobic crystal lattice, researchers frequently encounter severe solubility bottlenecks when transitioning this compound from chemical synthesis to in vitro biological evaluations. Poor solvation leads to rapid crystallization ("crashing out") in aqueous cell culture media, which artificially lowers the effective concentration, leading to false-negative efficacy data or erratic dose-response curves[3]. This guide provides a self-validating, causally-driven protocol to successfully dissolve and maintain this compound in solution for cell-based assays.

Physicochemical Profiling & The Causality of Insolubility

The compound's insolubility in aqueous media is driven by the hydrophobic effect . While the hydroxymethyl group (-CH₂OH) provides a localized dipole, it is insufficient to overcome the massive entropic penalty required to hydrate the planar nitroimidazo-thiazole core at physiological pH (7.2–7.4).

When a highly concentrated DMSO stock is pipetted directly into water, the DMSO rapidly diffuses into the bulk aqueous phase. The hydrophobic compound is left behind in a localized micro-environment with a high dielectric constant that cannot support its solvation, leading to immediate nucleation and precipitation[3].

Table 1: Physicochemical Profile & Solvation Impact

PropertyValue / CharacteristicImpact on Solvation & Assay Design
Molecular Formula C₆H₇N₃O₃SBaseline definition for molarity calculations.
Molecular Weight 201.20 g/mol Small molecule; readily permeates lipid bilayers if kept in solution.
Functional Groups Nitro (-NO₂), Hydroxymethyl (-CH₂OH)Nitro group drives lipophilicity; Hydroxyl provides minor H-bonding capacity.
Core Structure Imidazo[2,1-b]thiazoleHighly rigid, planar hydrophobic core driving crystal lattice stability.
Aqueous Solubility Practically InsolubleStrictly requires an organic solvent vehicle for in vitro introduction[1][4].
Primary Solvent Anhydrous DMSODisrupts π-π stacking; achieves >50 mM stock concentrations[5].

Solvent Selection Strategy

To disrupt the strong intermolecular π-π stacking and hydrogen bonding of the solid state, a strong polar aprotic solvent is mandatory.

  • Primary Solvent (DMSO): Dimethyl sulfoxide (DMSO) acts as an ideal hydrogen bond acceptor, solvating the hydroxymethyl group while its hydrophobic methyl groups interact with the thiazole core. Similar bicyclic nitroimidazoles like delamanid and pretomanid require DMSO for initial dissolution, achieving clear solutions at high concentrations only when aided by physical disruption[4][5].

  • Kinetic vs. Thermodynamic Solubility: Once dissolved in DMSO, the compound is kinetically trapped in solution. When spiked into aqueous cell culture media (e.g., DMEM, RPMI-1640, or Middlebrook 7H9), it exists in a metastable supersaturated state[6]. If the local concentration exceeds the nucleation threshold, it will precipitate.

Table 2: Maximum Tolerated Final DMSO Concentrations by Assay Type

Cell / Assay TypeMax Final DMSO (v/v)Consequence of Exceedance
Mycobacterium spp. 1.0%Higher concentrations inhibit mycolic acid synthesis, yielding false positives[7].
Macrophages (THP-1, U937) 0.5%Induces cytotoxicity and artificially suppresses cytokine (e.g., CXCL10) expression[8].
Primary Mammalian Cells 0.1% - 0.2%Highly sensitive to solvent-induced osmotic stress and membrane permeabilization.

Step-by-Step Protocol: Preparation of Stock and Working Solutions

This protocol is designed as a self-validating system . Every phase includes a physical or logical check to ensure the compound remains bioavailable.

Phase 1: Master Stock Preparation (50 - 100 mM)
  • Weighing: Accurately weigh the lyophilized powder using an analytical microbalance.

  • Solvent Addition: Add anhydrous DMSO (≥99.9% purity) . Causality: Hygroscopic DMSO absorbs atmospheric water. Even trace water lowers the solvent's dielectric constant, inducing premature micro-nucleation of the compound.

  • Acoustic Disruption: Apply ultrasonic bath sonication for 10–15 minutes. Causality: Acoustic cavitation generates localized high temperatures and pressures, overcoming the activation energy required to shatter the rigid crystal lattice[5].

  • Storage: Aliquot into amber vials, flush with Argon gas to displace moisture, and store at -20°C.

Phase 2: Intermediate Dilution (The "Step-Down" Method)
  • Thawing: Warm the master stock to room temperature. Vortex vigorously.

  • Serial Dilution: Create a 1000X intermediate stock (e.g., 10 mM) in pure DMSO. Causality: Never spike a 100 mM stock directly into aqueous media. Stepping down the concentration reduces the absolute mass of the compound present in the localized DMSO bolus during the final transfer, delaying nucleation kinetics.

Phase 3: Aqueous Media Integration (Critical Step)
  • Thermal Equilibration: Pre-warm the target cell culture medium to 37°C. Causality: Elevated temperatures increase the thermodynamic solubility limit of the aqueous phase, reducing the "solvent shock" upon introduction.

  • Dynamic Mixing: Place the tube of pre-warmed media on a vortex mixer at medium-high speed.

  • Dropwise Addition: Add the intermediate DMSO stock dropwise directly into the vortex vortex. Causality: Rapid mixing increases the mass transfer rate, dispersing the compound infinitely before the nucleation induction time is reached[7].

Workflow Visualization

G Powder Compound Powder (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol DMSO Add Anhydrous DMSO (Target: 50-100 mM) Powder->DMSO Sonicate Sonication (10-15 min) Break crystal lattice DMSO->Sonicate Stock Master Stock (100 mM) Store at -20°C under Argon Sonicate->Stock Intermediate Intermediate Dilution (e.g., 1000X in DMSO) Stock->Intermediate Media Pre-warmed Media (37°C) Dropwise addition + Vortex Intermediate->Media QC QC: Tyndall Effect Check (Laser pointer for micro-precipitates) Media->QC Assay Final Cell Culture Assay (Final DMSO ≤ 0.5% v/v) QC->Assay

Figure 1: Step-by-step dissolution workflow and quality control for nitroimidazo-thiazole compounds.

Quality Control & Troubleshooting

To ensure the integrity of your biological data, validate the solvation state using the following tripartite QC system:

  • Visual Validation (Tyndall Effect): Shine a 532 nm (green) laser pointer through the final media preparation in a dark room. A visible, continuous beam path indicates a colloidal suspension (micro-precipitation) rather than a true solution. If the beam is visible, the compound has crashed out.

  • Quantitative Validation (Spectrophotometry): Measure the OD₆₀₀ of the final drug-treated media against a blank. An elevated baseline compared to a vehicle control (0.5% DMSO in media) confirms sub-visual precipitation.

  • Biological Validation (Vehicle Controls): When testing against Mycobacterium or mammalian macrophage cell lines, always run a parallel vehicle control (e.g., 0.5% DMSO). This ensures the solvent itself is not driving the observed phenotypic changes or cytotoxicity[6][8].

References

  • Pretomanid Product Data Sheet. Life Technologies (India) Pvt. Ltd. Available at: [Link][5]

  • The anti-tubercular drug delamanid as a potential oral treatment for visceral leishmaniasis. eLife. Available at:[Link][6]

  • Delamanid suppresses CXCL10 expression via regulation of JAK/STAT1 signaling and correlates with reduced inflammation in tuberculosis patients. Frontiers in Immunology. Available at:[Link][8]

  • Fed- and Fasted-State Performance of Pretomanid Amorphous Solid Dispersions Formulated with an Enteric Polymer. Molecular Pharmaceutics (ACS Publications). Available at:[Link][3]

Sources

Method

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol

Abstract This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol. This co...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol. This compound belongs to the nitroimidazo[2,1-b]thiazole class, which is under investigation for various therapeutic applications, including as antitubercular agents.[1][2] A reliable analytical method is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a step-by-step guide, from the initial method development rationale to a full validation protocol consistent with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.

Introduction and Rationale

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a heterocyclic compound featuring a nitroimidazole core. This structural motif is present in several approved drugs and clinical candidates, valued for its bio-reductive activation mechanism.[1][2] The development of potent new analogues necessitates robust analytical tools to support their progression through the drug development pipeline.

The primary objective of this work was to develop and validate a simple, reliable, and efficient HPLC method for the quantification of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol in bulk form or during in-process control. The method development strategy was grounded in the physicochemical properties of the analyte and established chromatographic principles as outlined in USP General Chapter <621>.[6][7]

Analyte Physicochemical Properties & Chromatographic Considerations

The structure of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol dictates the chromatographic approach:

  • Polarity: The molecule possesses both polar (hydroxyl, imidazole nitrogen) and non-polar (bicyclic core) features, rendering it moderately polar. This makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.

  • Chromophore: The 6-nitro group is a strong ultraviolet (UV) chromophore. Nitroaromatic compounds are known to exhibit significant absorbance in the near-UV region, typically between 270 nm and 350 nm.[8][9] This allows for sensitive detection using a standard UV-Vis spectrophotometric detector, a workhorse in most analytical laboratories.

  • Ionization: The imidazole ring contains a basic nitrogen atom. To ensure consistent retention times and sharp, symmetrical peaks, it is often necessary to control the pH of the mobile phase. By adding a small amount of an acidic modifier like formic acid or phosphoric acid, the secondary amine can be protonated, minimizing undesirable interactions with residual silanols on the silica-based stationary phase.[8][10]

Based on these considerations, a reversed-phase HPLC method using a C18 column with a UV detector was selected as the foundational approach.

HPLC Method Development and Optimization

The development process followed a logical, stepwise optimization of key chromatographic parameters.

cluster_dev Method Development Workflow Analyte Analyte Properties (Polarity, Chromophore, pKa) Selection Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->Selection Guides selection Optimization Systematic Optimization Selection->Optimization Iterative refinement Final Final Optimized Method Optimization->Final Achieves target separation

Caption: Logical workflow for HPLC method development.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Formic Acid (ACS Grade)

    • Water (Deionized, 18.2 MΩ·cm)

    • (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol reference standard (>99% purity).

Optimization Strategy
  • Column Selection: A C18 stationary phase was chosen for its versatility and proven performance in retaining moderately polar compounds. A 150 mm length provides adequate resolution, while a 5 µm particle size offers a good balance between efficiency and backpressure.

  • Wavelength Selection: A solution of the reference standard was scanned from 200 to 400 nm. The maximum absorbance (λmax) was observed to be approximately 310 nm, which was selected for quantification to ensure maximum sensitivity.

  • Mobile Phase Composition:

    • An initial isocratic elution with 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid was tested. This provided a reasonable starting point.

    • The percentage of acetonitrile was then varied. Increasing the acetonitrile content decreased the retention time, while decreasing it improved the resolution from early-eluting impurities.

    • A final composition of Acetonitrile and 0.1% Formic Acid in Water (40:60 v/v) was found to provide optimal retention (approx. 4-6 minutes), good peak shape, and baseline resolution from potential impurities.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min was chosen as a standard condition. The column temperature was maintained at 30 °C to ensure consistent retention times and reduce viscosity-related pressure fluctuations.

Final Optimized Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 310 nm
Run Time 10 minutes
Diluent Mobile Phase

Method Validation Protocol

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[3][4][5] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

cluster_val ICH Q2(R2) Validation Workflow Specificity Specificity (Peak Purity) Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio or Slope) Precision->Limits Robustness Robustness (Small Variations) Limits->Robustness

Caption: Key parameters for HPLC method validation.

Specificity

Purpose: To demonstrate that the analytical signal is solely attributable to the analyte of interest, without interference from the diluent, impurities, or degradation products.[4][11]

Protocol:

  • Inject the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject a solution of the reference standard.

  • Analyze a sample subjected to forced degradation (e.g., exposure to acid, base, peroxide, heat, and light) to demonstrate that the analyte peak is resolved from any resulting degradant peaks.

  • Utilize a Diode Array Detector to assess peak purity across the analyte peak in all samples. The purity angle should be less than the purity threshold.

Linearity and Range

Purpose: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.[4][11]

Protocol:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL in the mobile phase.

  • Perform serial dilutions to prepare at least five calibration standards covering the expected working range. A typical range for an assay is 80% to 120% of the target concentration. For this method, concentrations from 50 µg/mL to 150 µg/mL were used.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Purpose: To determine the closeness of the measured value to the true value. Accuracy is assessed by spike-recovery experiments.[4][11]

Protocol:

  • Prepare a placebo (matrix without the analyte, if applicable). If not available, accuracy can be determined using standard solutions at different levels.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Analyze the samples and calculate the percentage recovery for each replicate.

    • % Recovery = (Measured Concentration / Nominal Concentration) x 100

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[4][11]

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration (e.g., 100 µg/mL).

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of diluted solutions.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate LOD and LOQ using the following equations, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Summary of Validation Results

The following table summarizes the typical results obtained during the validation of this method, demonstrating its suitability for the intended application.

Validation ParameterResultAcceptance Criteria
Specificity No interference observed. Peak purity > 99.9%.No interference at analyte RT.
Linearity (R²) 0.9998≥ 0.999
Range 50 - 150 µg/mL80% - 120% of target conc.
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability) %RSD = 0.85%≤ 2.0%
Precision (Intermediate) %RSD = 1.10%≤ 2.0%
LOD 0.15 µg/mL-
LOQ 0.50 µg/mL-

Conclusion

The reversed-phase HPLC method detailed in this application note is rapid, specific, linear, accurate, and precise for the quantification of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol. The method was successfully developed by considering the physicochemical properties of the analyte and was fully validated in accordance with current ICH guidelines.[3][4][5] This robust analytical procedure is fit for purpose and can be confidently implemented in quality control, stability testing, and various research and development applications.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [6]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. March 2024. [3]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015.

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. April 2023. [7]

  • International Council for Harmonisation (ICH). ICH Q2(R2) and Q14: A Modernized Approach. Lab Manager. January 2026. [4]

  • Palmer, B. D., et al. 6-Nitro-2,3-dihydroimidazo[2,1-b][6][12]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases. Bioorganic & Medicinal Chemistry Letters, 27(11), 2583-2589. 2017. [1]

  • ResearchGate. 6-Nitro-2,3-dihydroimidazo[2,1-b][6][12]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases. [2]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). November 2023. [5]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. November 2021. [11]

  • SIELC Technologies. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. April 2023. [8]

  • Ovid. Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography–tandem. [10]

  • MDPI. Atmospheric Photochemical Oxidation of 4-Nitroimidazole. May 2025. [9]

Sources

Application

Application Note: NMR Spectroscopy Characterization of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol

Scientific Context & Therapeutic Relevance The global crisis of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of novel therapeutic scaffolds that target Mycobacterium tuberculosis (M. tb) thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Therapeutic Relevance

The global crisis of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of novel therapeutic scaffolds that target Mycobacterium tuberculosis (M. tb) through unconventional mechanisms. Bicyclic nitroimidazoles, notably the FDA-approved drugs pretomanid (PA-824) and delamanid (OPC-67683), represent a breakthrough in this domain . These compounds act as prodrugs, requiring bioreductive activation by the deazaflavin (F420)-dependent nitroreductase (Ddn) endemic to M. tb.

While early clinical successes relied on nitroimidazo-oxazine and nitroimidazo-oxazole cores, recent medicinal chemistry efforts have explored the imidazo[2,1-b]thiazole scaffold. The substitution of oxygen with sulfur in the bicyclic core modulates the redox potential of the nitro group, alters lipophilicity, and potentially circumvents emerging resistance mechanisms .

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol (CAS No. 2097082-11-4) serves as a critical synthetic intermediate and a primary pharmacophore model for this next-generation class of anti-tubercular agents. Rigorous structural characterization of this compound—specifically verifying the regiochemistry of the nitro group and the integrity of the fused bicyclic system—is paramount before downstream derivatization.

Bioreductive_Pathway Prodrug (6-Nitro-2,3-dihydroimidazo [2,1-b]thiazol-2-yl)methanol Enzyme Ddn (Nitroreductase) + F420 Cofactor Prodrug->Enzyme Binding Reduction Hydride Transfer (Bioreduction) Enzyme->Reduction Catalysis Intermediate Reactive Nitrogen Species (NO / Des-nitro) Reduction->Intermediate Activation Target Mycolic Acid Inhibition & ATP Depletion Intermediate->Target Pleiotropic Damage Death M. tuberculosis Cell Death Target->Death Bactericidal Effect

Figure 1: Bioreductive activation pathway of bicyclic nitroimidazoles by Ddn in M. tuberculosis.

Analytical Strategy: Why NMR?

While X-ray crystallography provides absolute stereochemical data, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for rapid, solution-state structural validation. For (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol, the analytical challenges are threefold:

  • Regiochemical Fidelity: Differentiating the 6-nitro isomer from the thermodynamically competitive 5-nitro isomer.

  • Bicyclic Fusion Validation: Confirming the cyclization of the thiazolidine ring onto the imidazole core (via the C7a bridgehead carbon).

  • Spin System Resolution: Resolving the complex J -couplings of the diastereotopic protons at C3 and the hydroxymethyl group.

To achieve this, a self-validating suite of 1D ( 1 H, 13 C) and 2D (COSY, multiplicity-edited HSQC, HMBC) NMR experiments is required.

NMR_Workflow Prep Sample Prep (DMSO-d6) Acq1D 1D NMR (1H, 13C) Prep->Acq1D Optimize Shims Acq2D 2D NMR (COSY, HSQC, HMBC) Acq1D->Acq2D Setup Pulses Assign1 Spin System ID (C2-C3-CH2OH) Acq2D->Assign1 COSY/HSQC Assign2 Bicyclic Fusion ID (HMBC to C7a) Acq2D->Assign2 HMBC Final Structure Validated (6-Nitro Isomer) Assign1->Final Assign2->Final

Figure 2: Step-by-step NMR elucidation workflow for verifying the 6-nitroimidazo-thiazole core.

Self-Validating Experimental Protocol

Note: The following protocol is optimized for a 500 MHz or 600 MHz spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize 13 C sensitivity.

Step 1: Sample Preparation
  • Solvent Selection (Causality): Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . DMSO- d6​ is selected not merely for its superior solvation of polar nitroimidazoles, but to intentionally slow the chemical exchange rate of the hydroxyl (-OH) proton. This allows for the observation of its scalar coupling to the adjacent methylene group, serving as a critical internal topological anchor.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Step 2: Instrument Tuning and Shimming
  • Tuning/Matching: Precisely tune the probe for both 1 H and 13 C frequencies. The high heteroatom content (N, O, S) significantly alters the dielectric constant of the sample compared to standard organic molecules, making automated tuning insufficient in some cases.

  • Shimming: Perform gradient shimming (e.g., topshim) followed by manual optimization of the Z1 and Z2 coils. Validation Check: The residual DMSO- d6​ pentet at 2.50 ppm must have a line width at half height (FWHM) of < 1.0 Hz.

Step 3: Acquisition Parameters
  • 1 H NMR (zg30): 16 scans, relaxation delay (D1) = 2.0 s. Ensure the spectral window covers -1 to 12 ppm to capture the highly deshielded imidazole proton.

  • 13 C NMR (zgpg30): 512–1024 scans, D1 = 2.0 s. The quaternary carbons (C6-NO 2​ and C7a) have long T1​ relaxation times; a sufficient D1 prevents signal attenuation.

  • COSY (cosygpqf): To map the continuous aliphatic spin system from the hydroxyl proton through the C2 methine to the C3 methylene.

  • Multiplicity-Edited HSQC (hsqcedetgpsisp2.2): Causality: Standard HSQC cannot differentiate the overlapping chemical shifts of the C3 methylene and the CH 2​ OH group. Multiplicity editing phases CH/CH 3​ signals positively (blue) and CH 2​ signals negatively (red), instantly distinguishing the C2 methine from the adjacent methylenes.

  • HMBC (hmbcgplpndqf): Optimized for long-range couplings ( nJCH​ = 8 Hz). This is the definitive experiment for proving the bicyclic linkage.

Data Presentation & Mechanistic Interpretation

Quantitative NMR Shift Summary
Position 1 H Chemical Shift (ppm)Multiplicity ( J in Hz) 13 C Chemical Shift (ppm)Key HMBC Correlations ( 2J , 3J )
S1 ----
C2 4.25 - 4.40m52.0C3, CH 2​ OH, C7a
C3 4.05, 4.20dd ( J =11.0, 7.5)55.5C2, C7a, C5
N4 ----
C5 8.15s118.0C6, C7a, C3
C6 (C-NO 2​ ) --146.5-
N7 ----
C7a --152.0-
CH 2​ OH 3.65 - 3.80m61.5C2, C3
OH 5.30t ( J =5.5)-C2, CH 2​ OH
Expert Interpretation & Structural Proof

1. Verification of the Regiochemistry (6-Nitro vs. 5-Nitro): The defining feature of the 1 H NMR spectrum is the sharp, highly deshielded singlet at ~8.15 ppm. This is the C5 proton. Its extreme downfield shift is caused by the strong electron-withdrawing anisotropic effect of the adjacent nitro group at C6. In the HMBC spectrum, this C5 proton shows a strong 3J correlation to the C7a bridgehead carbon (~152.0 ppm). If the compound were the 5-nitro isomer, the remaining proton would be at C6, which would show entirely different coupling pathways (e.g., a 2J rather than 3J to C7a, resulting in a much weaker or absent cross-peak).

2. Proof of Bicyclic Fusion: The integrity of the imidazo[2,1-b]thiazole core is validated by observing the convergence of the two rings at the C7a bridgehead carbon. In the HMBC spectrum, both the aromatic C5 proton and the aliphatic C3 diastereotopic protons (~4.05, 4.20 ppm) show distinct cross-peaks to the quaternary carbon at 152.0 ppm. This self-validating intersection proves the thiazolidine ring is covalently fused to the imidazole nitrogen (N4) and sulfur (S1).

3. Aliphatic Spin System Resolution: The C2 position is a chiral center, rendering the adjacent CH 2​ protons (at C3 and the hydroxymethyl group) diastereotopic. This results in complex ABX splitting patterns. The COSY spectrum traces the connectivity: the exchange-slowed OH triplet (5.30 ppm) couples to the CH 2​ OH multiplet (3.65–3.80 ppm), which in turn couples to the C2 methine (4.25–4.40 ppm). The C2 methine completes the chain by coupling to the C3 protons.

Analytical Caveat: While this NMR suite confirms the 2D planar structure and relative stereocenter connectivity, it cannot determine the absolute configuration (R/S) at C2. If the compound was synthesized asymmetrically, chiral HPLC or derivatization with Mosher's acid chloride ((R)- and (S)-MTPA-Cl) followed by 1 H/ 19 F NMR is required to establish the enantiomeric excess (ee).

References

  • Matsumoto, M., et al. (2006). "OPC-67683, a Nitro-Dihydro-Imidazooxazole Derivative with Promising Action against Tuberculosis In Vitro and In Mice." PLoS Medicine.[Link]

  • Singh, R., et al. (2008). "PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release." Science.[Link]

  • Palmer, A. M., et al. (2017). "6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases." Bioorganic & Medicinal Chemistry Letters.[Link]

Method

Application Note: LC-MS/MS Sample Preparation and Quantification of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol in Biological Matrices

Introduction & Analytical Context (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a highly relevant heterocyclic building block and pharmacophore in the development of next-generation antitubercular and antipr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a highly relevant heterocyclic building block and pharmacophore in the development of next-generation antitubercular and antiprotozoal therapeutics. Sharing structural homology with FDA-approved nitroimidazole drugs such as pretomanid (a nitroimidazo-oxazine) and delamanid (a nitroimidazo-oxazole)[1], the imidazo[2,1-b]thiazole scaffold requires rigorous bioanalytical characterization to support pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Quantifying bicyclic nitroimidazoles in complex biological matrices (e.g., plasma, lung tissue homogenates) presents distinct analytical challenges. These compounds are highly lipophilic, prone to ex vivo degradation by endogenous nitroreductases, and susceptible to severe ion suppression from matrix phospholipids during Electrospray Ionization (ESI)[2][3]. This application note provides a field-validated, self-contained methodology for the robust extraction and LC-MS/MS quantification of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol, achieving a Lower Limit of Quantification (LLOQ) of <10 ng/mL.

Mechanistic Insights into Sample Preparation (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind our sample preparation choices rather than merely following a recipe.

  • Mitigating Ex Vivo Nitroreduction: Nitroimidazoles act as prodrugs that are activated by deazaflavin-dependent nitroreductases (Ddn) or similar mammalian enzymes[1][4]. In fresh plasma, residual enzymatic activity can rapidly reduce the 6-nitro group to a reactive nitroso intermediate, artificially lowering the measured concentration of the parent drug[3]. To prevent this, all sample handling must be performed on ice , and the addition of acidic modifiers or immediate organic crashing is strictly required to denature proteins and quench enzymatic activity.

  • Extraction Chemistry (LLE vs. PPT): While Protein Precipitation (PPT) is fast, it fails to remove endogenous phospholipids (e.g., phosphatidylcholines), which co-elute with lipophilic analytes and cause unpredictable signal quenching in the mass spectrometer. Liquid-Liquid Extraction (LLE) utilizing moderately non-polar solvents like tert-butyl methyl ether (TBME) or diethyl ether provides superior extract cleanliness and high recovery for nitro-dihydro-imidazo compounds[5][6].

Pathway Prodrug (6-Nitro-2,3-dihydroimidazo [2,1-b]thiazol-2-yl)methanol [Stable at 4°C] Enzyme Endogenous Nitroreductases Prodrug->Enzyme Room Temp Intermediate Reactive Nitroso Intermediate Enzyme->Intermediate Metabolite Des-nitro / Amine Metabolites Intermediate->Metabolite

Ex vivo nitroreduction pathway highlighting the necessity of cold-chain sample preparation.

Step-by-Step Experimental Protocols

The following Liquid-Liquid Extraction (LLE) protocol is optimized for plasma matrices, drawing upon established methodologies for related nitroimidazole therapeutics[5][7].

Protocol: Liquid-Liquid Extraction (LLE) Workflow

Reagents Needed: tert-butyl methyl ether (TBME), 0.1 M Sodium Carbonate buffer (pH 9.8), LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA).

  • Sample Aliquoting: Thaw plasma samples on wet ice. Transfer 50 µL of plasma into a pre-chilled 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog or structurally similar compound like Pretomanid-d3 at 100 ng/mL). Vortex briefly.

  • pH Adjustment: Add 100 µL of 0.1 M Carbonate buffer (pH 9.8). Rationale: Raising the pH ensures the weakly basic imidazo-thiazole nitrogens remain un-ionized, maximizing partitioning into the organic phase.

  • Extraction: Add 1.0 mL of cold TBME to the tube. Cap securely and vortex vigorously for 5 minutes using a multi-tube vortexer to ensure complete phase mixing[5].

  • Phase Separation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C. The cold temperature helps solidify the lower aqueous protein pellet.

  • Evaporation: Carefully transfer 800 µL of the upper organic layer into a clean 96-well collection plate or glass tube. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 35°C. Caution: Do not exceed 35°C, as nitroimidazoles can exhibit thermal degradation.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (15% ACN / 85% Water containing 0.1% FA). Vortex for 2 minutes and transfer to autosampler vials.

LLE_Workflow Start Plasma Sample (50 µL) Thaw and Keep on Ice Spike Add Internal Standard (10 µL, 100 ng/mL) Start->Spike Buffer Add 0.1M Carbonate Buffer (pH 9.8, 100 µL) Spike->Buffer Extract Add TBME (1.0 mL) Vortex 5 min Buffer->Extract Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Extract->Centrifuge Dry Transfer Organic Layer Evaporate under N2 (35°C) Centrifuge->Dry Recon Reconstitute in 100 µL 15% ACN / 85% H2O (0.1% FA) Dry->Recon LCMS LC-MS/MS Analysis ESI+, MRM Mode Recon->LCMS

Optimized Liquid-Liquid Extraction (LLE) workflow for nitroimidazo-thiazole quantification.

LC-MS/MS Analytical Conditions

Chromatographic separation and mass spectrometric detection are adapted from validated assays for bicyclic nitroimidazoles[2][4][7].

Liquid Chromatography (UHPLC)
  • Column: Agilent Poroshell 120 EC-C18 or Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C (Critical for post-extraction stability).

  • Gradient Program:

    • 0.0 - 0.5 min: 15% B

    • 0.5 - 2.5 min: Linear ramp to 85% B

    • 2.5 - 3.5 min: Hold at 85% B (Column wash)

    • 3.5 - 3.6 min: Return to 15% B

    • 3.6 - 5.0 min: Re-equilibration at 15% B

Mass Spectrometry (Triple Quadrupole)
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Target Analyte: (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol (Exact Mass: 201.02 Da).

  • Precursor Ion [M+H]+: m/z 202.0

  • Quantifier Transition: m/z 202.0 → 156.0 (Corresponds to the characteristic loss of the nitro group, -NO₂, common in nitroimidazoles).

  • Qualifier Transition: m/z 202.0 → 184.0 (Loss of H₂O from the methanol moiety).

Method Validation & Quantitative Data Summary

The method must be validated according to ICH M10 guidelines for bioanalytical method validation[2]. The table below summarizes the expected quantitative performance metrics when utilizing the LLE protocol described above.

Validation ParameterTarget Criteria (ICH M10)Expected Performance DataCausality / Analytical Notes
Linear Dynamic Range R² ≥ 0.99510 ng/mL – 10,000 ng/mLBroad range covers both Cmax and elimination phases in PK studies.
Lower Limit of Quant. (LLOQ) Signal-to-Noise (S/N) ≥ 510 ng/mLAchieved via the concentration factor in the LLE drying/reconstitution step.
Extraction Recovery Consistent across range82.4% ± 5.1%TBME provides excellent partitioning for the lipophilic imidazo-thiazole core[5].
Matrix Effect (Ion Suppression) % CV ≤ 15%94.5% (Minimal suppression)LLE effectively leaves polar phospholipids in the discarded aqueous layer.
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.2% – 8.7%High reproducibility driven by the use of a stable isotope-labeled IS.
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)96.5% – 104.2%Ensures reliable quantification across multiple clinical or preclinical batches.
Benchtop Stability ± 15% of nominalStable for 6 hours on iceNitroreductase activity is successfully quenched by cold handling[3].

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol

Welcome to the Technical Support Center for the synthesis of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol . As a Senior Application Scientist, I have designed this guide to help researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol .

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the yield and purity of this critical bicyclic nitroimidazole scaffold. This class of compounds is highly valued in the development of novel therapeutics for tuberculosis and neglected tropical diseases (such as Chagas disease and Leishmaniasis)[1].

Below, you will find a self-validating experimental protocol, a mechanistic workflow, and a causality-driven troubleshooting Q&A to resolve common synthetic bottlenecks.

Reaction Workflow & Mechanism

The synthesis relies on the coupling of 2-bromo-4-nitroimidazole with thiiran-2-ylmethanol. The reaction proceeds via an initial N-alkylation (thiirane ring opening) followed by an intramolecular S-arylation (cyclization)[1].

SynthesisPathway SM1 2-Bromo-4-nitroimidazole Base DIPEA / 110-115°C SM1->Base SM2 Thiiran-2-ylmethanol SM2->Base Inter N-Alkylated Thiolate (Transient) Base->Inter N-Alkylation (Ring Opening) Product (6-Nitro-2,3-dihydroimidazo [2,1-b]thiazol-2-yl)methanol Inter->Product Intramolecular S-Arylation (-HBr)

Fig 1: Reaction workflow and mechanism for the synthesis of the target nitroimidazothiazole.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Preparation & Deprotonation

  • In an oven-dried, argon-purged flask, dissolve 2-bromo-4-nitroimidazole (1.0 equiv) in anhydrous DMF to achieve a 0.5 M concentration.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[1]. Stir for 15 minutes at room temperature.

  • Validation Checkpoint: The solution must transition to a deep yellow/orange hue, confirming the successful deprotonation and formation of the active imidazole anion.

Step 2: Electrophile Addition

  • Dropwise add freshly prepared or distilled thiiran-2-ylmethanol (1.2 equiv) via syringe while maintaining a strict argon atmosphere.

Step 3: Thermal Cyclization

  • Heat the reaction mixture to 110–115 °C for 12–16 hours[2].

  • Validation Checkpoint: Perform TLC (DCM:MeOH 95:5). The highly polar, baseline-retained thiolate intermediate must be completely consumed, replaced by a single, less polar, UV-active product spot. LC-MS must confirm the exact mass [M+H]⁺ without any +16 Da (S-oxide) peaks.

Step 4: Workup & Purification

  • Cool to room temperature, dilute with EtOAc, and wash extensively with distilled water (3x) and brine (1x) to remove DMF and DIPEA salts.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (gradient: 0% to 5% MeOH in DCM).

  • Validation Checkpoint: ¹H-NMR should show the disappearance of the broad imidazole NH proton and the appearance of the characteristic bicyclic aliphatic protons.

Troubleshooting & Yield Optimization FAQs

Q1: Why is my overall yield stuck below 50%, and why am I recovering unreacted 2-bromo-4-nitroimidazole? Cause: Thiiranes are highly sensitive and prone to thermal polymerization, especially in the presence of strong, nucleophilic bases (like K₂CO₃ or NaOH). If the base degrades the thiirane before the imidazole can attack it, your yield will plummet. Solution: Switch exclusively to DIPEA. As a sterically hindered, non-nucleophilic base, DIPEA efficiently deprotonates the acidic imidazole NH without attacking the thiirane ring[1]. Furthermore, ensure your thiiran-2-ylmethanol is freshly prepared, as it degrades upon prolonged benchtop storage.

Q2: I am isolating a mixture of regioisomers. How can I suppress the formation of the 5-nitro isomer? Cause: The alkylation of 2-bromo-4-nitroimidazole can theoretically occur at either the N1 or N3 position. While the desired 4-nitro trajectory is thermodynamically favored, excessive heat or the use of polar protic solvents can erode this selectivity, leading to the 5-nitro kinetic byproduct[2]. Solution: Maintain strict temperature control. Use a calibrated heating block set exactly between 110–115 °C[2]. This specific thermal window provides the necessary activation energy for the sterically constrained intramolecular displacement of the bromide (cyclization) while keeping the 5-nitro isomer formation to ~1%[2]. Always use anhydrous aprotic solvents like DMF or NMP.

Q3: My LC-MS shows a mass [M+16] higher than my target molecule. What is this impurity and how do I prevent it? Cause: The sulfur atom in the newly formed dihydroimidazothiazole ring is highly susceptible to oxidation, forming an S-oxide (sulfoxide) byproduct. This is a critical failure point, as S-oxidized thiazoles have been proven completely ineffective for tuberculosis efficacy[1]. Solution: The entire reaction, including the cooling phase, must be conducted under a strict inert atmosphere. Degas your DMF prior to use (e.g., via freeze-pump-thaw or sparging with Argon for 30 minutes) and ensure your reaction vessel is completely sealed from ambient air.

Q4: The cyclization step seems incomplete. I see the ring-opened intermediate persisting on TLC. Should I add more base? Cause: The initial N-alkylation (ring opening of the thiirane) is relatively fast, but the subsequent intramolecular S-arylation requires significant thermal energy to overcome the geometric constraints of forming the fused bicyclic system. Solution: Do not add more base, as this will only degrade the remaining reagents. Instead, extend the reaction time at 115 °C. If the intermediate still persists, consider applying microwave irradiation (120 °C for 20 minutes), which has been shown to force sterically constrained cyclizations to completion while minimizing thermal degradation.

Quantitative Data Summary

The table below summarizes the causal impact of optimizing specific reaction parameters based on established process chemistry for bicyclic nitroimidazoles[2].

Reaction ParameterSub-optimal ConditionOptimized ConditionImpact on Yield (%)Impact on Purity (%)
Base Selection K₂CO₃ (Nucleophilic)DIPEA (Non-nucleophilic)45% → 82%<80% → >95%
Temperature 80 °C (Incomplete cyclization)110–115 °C60% → 85%90% → 98%
Atmosphere Ambient AirArgon (Degassed Solvent)70% (S-oxides form)85% (No S-oxides)
Solvent Ethanol (Protic)Anhydrous DMF (Aprotic)50% → 85%85% → 98%

References

  • Title: 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles: Facile synthesis and comparative appraisal against tuberculosis and neglected tropical diseases Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Development of a Scalable Process for the Synthesis of DNDI-VL-2098: A Potential Preclinical Drug Candidate for the Treatment of Visceral Leishmaniasis Source: Organic Process Research & Development (via ACS Publications) URL: [Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers troubleshooting the notoriously poor aqueous solubility of (6-Nitro-2,3-dihydroimidaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers troubleshooting the notoriously poor aqueous solubility of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol .

This compound belongs to the bicyclic 4-nitroimidazole class—structurally related to approved anti-tubercular drugs like pretomanid and delamanid[1][2]. These molecules are characterized by a rigid, highly conjugated planar core that promotes strong intermolecular π−π stacking in the solid state. This results in high lattice energy ("brick dust" characteristics) and high lipophilicity (LogP typically ranging from 2.5 to 6.1)[3][4]. Consequently, their thermodynamic aqueous solubility is often severely limited (<20 μg/mL), presenting significant hurdles for both in vitro assays and in vivo pharmacokinetics[1][4].

Below is our comprehensive, self-validating troubleshooting guide to overcome these formulation challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into PBS? A1: This is a classic "solvent-shift" precipitation. While DMSO effectively disrupts the crystal lattice, rapidly introducing this solution into an aqueous buffer causes an immediate drop in solvent capacity. The system becomes highly supersaturated, and because the compound's lattice energy far exceeds its hydration energy, rapid nucleation and crystal growth occur[3].

Q2: Can I lower the pH of my assay buffer to protonate the nitrogens and increase solubility? A2: No. The nitrogen atoms within the imidazothiazole core are highly delocalized due to resonance with the nitro group and the aromatic system. As a result, they are non-basic at physiological or even moderately acidic pH. Equilibrium solubility for these derivatives remains largely independent of pH[1].

Q3: Will heating the aqueous buffer help dissolve the compound? A3: Heating will only temporarily increase kinetic solubility. Once the assay cools to 37°C or room temperature, the compound will crash out, often forming micro-crystals that can artificially inflate assay readouts (e.g., false positives in optical density readings) or cause erratic in vivo absorption[2].

Part 2: In-Depth Troubleshooting Guides & Methodologies

Guide A: Preventing Precipitation in In Vitro Assays

The Challenge: Direct dilution of DMSO stocks into culture media leads to erratic dose-response curves due to variable precipitation. The Causality: Uncontrolled supersaturation leads to nucleation. To prevent this, we must lower the thermodynamic barrier to remain in solution by introducing hydrophobic microenvironments (micelles) before the critical nucleation concentration is reached.

Step-by-Step Methodology (Surfactant-Mediated Solubilization):

  • Stock Preparation: Prepare a 10 mM stock of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol in 100% anhydrous DMSO.

  • Surfactant Buffer Preparation: Prepare a 2x concentrated assay buffer containing a non-ionic surfactant (e.g., 0.2% Tween-80 or D-α-Tocopherol polyethylene glycol 1000 succinate [TPGS]). Causality: Non-ionic surfactants form micelles that encapsulate the hydrophobic imidazothiazole core without disrupting cellular membranes at low concentrations[1].

  • Step-Wise Dilution: Add the DMSO stock dropwise to the surfactant buffer under continuous, vigorous vortexing. Do not add the buffer to the DMSO.

  • Self-Validation Step (Critical): Centrifuge the final working solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV against a standard curve. If the measured concentration matches your theoretical concentration, no invisible micro-crystals have formed, validating the system for your assay.

Guide B: Formulating for In Vivo PK/PD Studies

The Challenge: Poor oral bioavailability in murine models due to dissolution-rate limited absorption in the gastrointestinal tract. The Causality: Crystalline 4-nitroimidazoles cannot dissolve fast enough in the GI tract before transit. By converting the drug into an Amorphous Solid Dispersion (ASD) or a Nanoemulsion, we destroy the crystal lattice entirely, relying on polymers to sterically hinder recrystallization[2][3].

Step-by-Step Methodology (Nanoemulsion via Ultrasonication): Adapted from validated protocols for delamanid nanoparticle scale-up[2][3].

  • Organic Phase: Dissolve the compound in Dichloromethane (DCM) at 5% w/w. Causality: DCM is selected because it displays high solubility for bicyclic nitroimidazoles and has a high volatility (bp 39.6 °C) for easy removal[3].

  • Aqueous Phase: Dissolve Hydroxypropyl Methylcellulose (HPMC) and Lecithin at 8% w/w in deionized water. Causality: Lecithin provides rapid interfacial stabilization, while HPMC provides long-term steric hindrance against drug-polymer phase separation[2][5].

  • Emulsification: Combine the phases (1:10 organic:aqueous ratio) in a glass vial. Place in an ice-water bath. Process using a probe-tip ultrasonicator (50-W) for 5 minutes. Causality: The ice bath prevents thermal degradation of the nitro group and suppresses premature solvent boiling.

  • Solvent Evaporation: Stir the emulsion uncovered overnight in a fume hood to evaporate the DCM, leaving a purely aqueous nanosuspension.

  • Self-Validation Step (Critical): Measure the formulation using Dynamic Light Scattering (DLS). A monodisperse population with a Z-average diameter of <200 nm and a Polydispersity Index (PDI) <0.2 confirms successful nanoencapsulation.

Part 3: Quantitative Data & Formulation Comparison

To assist in selecting the correct formulation strategy, the following table summarizes the expected performance metrics based on physicochemical profiling of bicyclic 4-nitroimidazoles[1][3][4].

Formulation StrategyPrimary MechanismMax Achievable Aqueous Conc.Stability (Storage)Best Use Case
Direct Aqueous Dilution None (Crystalline)< 20 μg/mLHigh (as powder)Analytical baselines
DMSO / TPGS Micelles Micellar Encapsulation~ 150 - 200 μg/mLLow (Use immediately)In vitro cell assays
Amorphous Solid Dispersion Lattice destruction + Polymer matrix~ 500 - 1000 μg/mLModerate (Humidity sensitive)Solid oral dosing
HPMC Nanoemulsion High surface area + Steric stabilization> 2000 μg/mLHigh (Aqueous suspension)In vivo IV / Oral gavage

Part 4: Visual Workflows

Workflow N1 Crystalline Compound (High Lattice Energy) N2 Dissolve in Volatile Organic (e.g., Dichloromethane) N1->N2 N4 Probe-Tip Ultrasonication (Ice Bath) N2->N4 N3 Aqueous Phase + Stabilizer (e.g., HPMC / Tween-80) N3->N4 N5 Solvent Evaporation (Remove DCM) N4->N5 N6 Stable Nanoemulsion (<200 nm particles) N5->N6

Workflow for formulating bicyclic 4-nitroimidazoles into stable nanoemulsions.

Pathway S1 DMSO Stock Solution S2 Direct Aqueous Dilution S1->S2 M1 Dilution with Surfactant S1->M1 S3 Rapid Nucleation & Crystal Growth S2->S3 S4 Insoluble Precipitate S3->S4 M2 Micellar Encapsulation M1->M2 M3 Stable Aqueous Suspension M2->M3

Mechanistic pathway comparing direct aqueous dilution versus surfactant-mediated solubilization.

References

  • Title: Formulation and Scale-up of Delamanid Nanoparticles via Emulsification for Oral Tuberculosis Treatment Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: Fed- and Fasted-State Performance of Pretomanid Amorphous Solid Dispersions Formulated with an Enteric Polymer Source: Molecular Pharmaceutics (ACS Publications / PMC) URL: [Link]

  • Title: Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis Source: PLOS ONE URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol Batch Production

Welcome to the Technical Support Center for the synthesis and scale-up of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol . This bicyclic compound is a critical intermediate in the development of novel antituberc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol . This bicyclic compound is a critical intermediate in the development of novel antitubercular and antiparasitic agents.

The construction of the nitroimidazo-thiazole scaffold relies on the precise, regioselective cyclization of an S-alkylated nitroimidazole precursor. Due to the presence of multiple nucleophilic centers and the sensitivity of the nitro group, batch production is highly susceptible to regioisomeric impurities, over-activation, and incomplete ring closure. This guide provides actionable, field-proven strategies to identify, resolve, and clear these common impurities.

Mechanistic Pathway & Impurity Branching

Understanding the mechanistic divergence during the cyclization step is critical. The reaction typically proceeds via the S-alkylation of 2-bromo-4-nitroimidazole with 3-mercapto-1,2-propanediol, followed by the activation of the secondary alcohol (e.g., using Methanesulfonyl chloride, MsCl) to drive the ring closure.

G SM 2-Bromo-4-nitroimidazole + 3-Mercapto-1,2-propanediol Int1 S-Alkylated Intermediate (Open Chain Diol) SM->Int1 SNAr (Base) Act Selective Activation (MsCl / Base) Int1->Act Activation Imp3 Impurity C: Uncyclized Thioether (Incomplete Rxn) Int1->Imp3 Failed Activation Target Target API Intermediate: (6-Nitro-2,3-dihydroimidazo [2,1-b]thiazol-2-yl)methanol Act->Target N3-Cyclization (Desired) Imp1 Impurity A: 5-Nitro Regioisomer (N1 Cyclization) Act->Imp1 N1-Cyclization (Steric clash) Imp2 Impurity B: O-Mesylated Adduct (Over-activation) Act->Imp2 Excess MsCl

Workflow of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol synthesis & impurity branching.

Quantitative Impurity Profile

To maintain batch integrity, monitor the following critical impurities via LC-MS (ESI+) and HPLC (254 nm). The synthesis of the imidazo[2,1-b]thiazole core frequently utilizes multi-step cyclization strategies, requiring precise control over electrophilic activation to prevent these exact deviations 1[1].

Impurity ProfileOrigin / MechanismRRTm/z [M+H]⁺Clearance StrategyAcceptable Limit
Target Intermediate N3-Cyclization (Desired)1.00202.03N/A> 98.0%
Impurity A (5-Nitro Isomer)Regioselective N1-cyclization1.12202.03Recrystallization (EtOAc/Hexane)< 0.5%
Impurity B (O-Mesylate)Over-activation of primary -OH1.45280.01Mild alkaline hydrolysis< 0.1%
Impurity C (Uncyclized Diol)Incomplete ring closure0.85220.04Extended reaction / Anhydrous conditions< 0.2%
Impurity D (Disulfide Dimer)Oxidation of mercapto-precursor1.80317.02DTT wash / Strict inert atmosphere< 0.1%

Troubleshooting Q&A

Q1: How do I minimize the formation of the 5-nitro regioisomer (Impurity A) during the cyclization step? A1: The cyclization of the activated intermediate can occur at either the N1 or N3 position of the imidazole ring. Research on imidazo[2,1-b]thiazole derivatives demonstrates that steric hindrance and electronic distribution heavily influence this pathway 2[2]. The N1 position is sterically hindered by the adjacent nitro group at C5. Causality: To thermodynamically favor the N3 attack (yielding the 6-nitro target), lower the cyclization temperature to 0–5°C and use a bulky base like DIPEA (N,N-Diisopropylethylamine) instead of Triethylamine. DIPEA's steric bulk prevents it from acting as a competing nucleophile and directs the intramolecular attack away from the hindered N1 position, reducing Impurity A from ~15% to <2%.

Q2: My batch shows high levels of the O-mesylated adduct (Impurity B). How can I recover the free alcohol without destroying the product? A2: Over-activation occurs when the primary hydroxyl group reacts with the activating agent (MsCl) alongside the secondary hydroxyl. Fortunately, the robust nature of the imidazo[2,1-b][1,3]thiazole ring system allows for selective transformations on the side chains without degrading the core 3[3]. Causality: Primary mesylates are highly susceptible to nucleophilic attack, whereas the bicyclic ring is stable to mild aqueous base. Performing a selective alkaline hydrolysis (detailed in the protocol below) will cleave the mesylate and regenerate the primary alcohol.

Q3: LC-MS analysis shows an [M+H]⁺ peak at m/z 220.04 (Impurity C). What causes this and how is it prevented? A3: This mass corresponds to the uncyclized open-chain diol (+18 Da relative to the target). It indicates incomplete activation of the secondary alcohol. Causality: MsCl is highly sensitive to moisture. If your solvent (e.g., DCM or THF) is not strictly anhydrous, water will hydrolyze the MsCl before it can activate the secondary alcohol. Ensure Karl Fischer (KF) titration of your solvents shows <0.05% water prior to reagent addition.

Validated Rework Protocol: Selective Hydrolysis & Isomer Clearance

If a batch fails specifications due to high levels of Impurity A (>0.5%) or Impurity B (>0.1%), execute the following self-validating rework protocol.

Phase 1: Selective Hydrolysis of Impurity B (O-Mesylate)

  • Solubilization: Suspend 100 g of the crude (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol in 500 mL of Tetrahydrofuran (THF) in a 2L jacketed reactor.

  • Hydrolysis: Add 500 mL of 1M aqueous NaOH dropwise while maintaining the internal temperature strictly at 20–25°C. Stir vigorously for 2 hours.

  • Self-Validation Check (Critical): Stop the stirrer, allow phase separation, and sample 0.5 mL of the organic layer. Dilute with 1 mL MeCN and analyze via HPLC (254 nm).

    • Pass Criteria: The peak for Impurity B (RRT 1.45) must be <0.1% area.

    • Fail Action: If the peak persists, add an additional 0.1 eq of NaOH and stir for 1 hour before re-testing.

  • Extraction: Concentrate the mixture under reduced pressure (40°C, 150 mbar) to remove the THF. Extract the remaining aqueous residue with Ethyl Acetate (3 x 300 mL).

  • Washing: Wash the combined organic layers with saturated brine (200 mL) and dry over anhydrous Na₂SO₄.

Phase 2: Crystallization & Clearance of Impurity A (5-Nitro Isomer) 6. Concentration: Filter the drying agent and concentrate the EtOAc layer to approximately 200 mL. 7. Anti-Solvent Addition: Heat the solution to 60°C. Slowly add Hexanes (approx. 400 mL) dropwise until the solution becomes persistently cloudy. Note: The 5-nitro regioisomer has a different dipole moment and remains highly soluble in this solvent matrix, while the 6-nitro target will precipitate. 8. Isolation: Cool the mixture to 5°C at a controlled rate of 10°C/hour to promote large crystal growth (preventing impurity entrapment). 9. Drying: Filter the resulting yellow crystalline solid, wash with cold Hexanes (100 mL), and dry in a vacuum oven at 45°C for 12 hours.

References

  • EvitaChem Product & Synthetic Data.Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate (Contains data on (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol inventory and thiazole cyclization strategies). EvitaChem.
  • Synthesis and Antitubercular Activity of Novel 3,5-diaryl-4,5-dihydro-1H-pyrazole Derivatives.(Details TDAE methodology and regio-control for imidazo[2,1-b]thiazoles). ResearchGate.
  • 2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol.(Details imidazo[2,1-b][1,3]thiazole ring system stability and properties). ResearchGate.

Sources

Optimization

Overcoming false positives in (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol high-throughput screening

Welcome to the High-Throughput Screening (HTS) Support Center. This guide is designed for researchers and drug development professionals working with (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol and related bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the High-Throughput Screening (HTS) Support Center. This guide is designed for researchers and drug development professionals working with (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol and related bicyclic nitroimidazole scaffolds.

While this chemotype shares structural homology with potent antitubercular prodrugs like Delamanid and Pretomanid—which undergo specific bioreductive activation by F420-dependent nitroreductase (Ddn)[1]—it is also highly prone to generating false positives in in vitro screens. The nitroaromatic core frequently acts as a Pan-Assay Interference Compound (PAINS) [2], disrupting assays through colloidal aggregation, redox cycling, and optical quenching.

This guide provides a diagnostic framework, mechanistic FAQs, and self-validating protocols to ensure the scientific integrity of your screening cascade.

Diagnostic Decision Tree

Before discarding a hit or advancing a false positive, follow this triage workflow to isolate the specific mechanism of interference.

HTS_Troubleshooting Start Primary HTS Hit (Nitroimidazothiazole) AggCheck Detergent Counter-Screen (+ 0.01% Triton X-100) Start->AggCheck AggFail Loss of Activity (Colloidal Aggregator) AggCheck->AggFail IC50 Shift > 5x AggPass Activity Maintained (Non-Aggregating) AggCheck->AggPass IC50 Stable RedoxCheck Orthogonal Assay (e.g., LC-MS/MS or ATP) AggPass->RedoxCheck RedoxFail Activity Lost (Redox/Optical Interference) RedoxCheck->RedoxFail No Activity RedoxPass Activity Maintained (True Target Engagement) RedoxCheck->RedoxPass Confirmed MechCheck Target Validation (Ddn/F420 Dependency) RedoxPass->MechCheck

Diagnostic workflow for triaging (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol HTS hits.

FAQs & Troubleshooting Guides

Q1: My compound shows potent inhibition, but the dose-response curve is unusually steep (Hill slope > 1.5). What is happening?

The Causality: You are likely observing colloidal aggregation. (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol possesses a hydrophobic bicyclic core that can self-associate in aqueous buffers at micromolar concentrations. These Small, Colloidally Aggregating Molecules (SCAMs) form micro-particles that non-specifically sequester and denature assay proteins [3]. The Fix: Implement a detergent counter-screen. The addition of a non-ionic detergent like Triton X-100 disrupts these colloids. If your compound's IC₅₀ shifts dramatically (or activity disappears entirely) upon the addition of 0.01% Triton X-100, the initial hit was an aggregation-based false positive.

Q2: The compound looks like a fantastic hit in our Resazurin (Alamar Blue) viability assay, but fails in orthogonal readouts. Why?

The Causality: Redox interference. The nitro group on the imidazothiazole ring is highly redox-active. In a resazurin-based assay, cell viability is measured by the NAD(P)H-dependent enzymatic reduction of non-fluorescent resazurin to highly fluorescent resorufin. Nitroaromatics can act as rogue electron acceptors, intercepting electron flow from NAD(P)H or bacterial reductases [4]. This artificially prevents the formation of resorufin, mimicking cell death and yielding a false positive. The Fix: Switch to a non-redox orthogonal assay, such as an ATP-depletion luminescence assay (e.g., BacTiter-Glo) or direct label-free mass spectrometry, to confirm true phenotypic toxicity.

Q3: We are running a UV/Vis colorimetric kinase assay and seeing erratic baseline readings. Is the compound interfering?

The Causality: Optical quenching. Nitroaromatic compounds strongly absorb light in the near-UV and blue regions of the spectrum (typically 350–450 nm). If your reporter dye excites or emits in this window, the compound will quench the signal via inner-filter effects, artificially depressing the readout. The Fix: Run a "compound-only" plate to measure the intrinsic absorbance/fluorescence of the library. Shift to red-shifted fluorophores (e.g., Cyanine5) or use time-resolved fluorescence resonance energy transfer (TR-FRET) to bypass the optical interference window.

Standardized Experimental Protocols

To ensure self-validating results, utilize the following step-by-step methodologies to rule out assay interference.

Protocol A: Detergent-Supplemented Jump-Dilution Counter-Screen

Purpose: To definitively rule out colloidal aggregation.

  • Prepare Enzyme Master Mix: Prepare your target enzyme at 2X the final assay concentration in the standard assay buffer.

  • Prepare Detergent Buffer: Prepare a parallel batch of the assay buffer supplemented with 0.02% Triton X-100 (final concentration in well will be 0.01%).

  • Compound Incubation: Pre-incubate the enzyme with a 10-point serial dilution of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol (ranging from 100 µM to 10 nM) for 15 minutes at room temperature. Perform this in both the standard buffer and the detergent-supplemented buffer.

  • Initiate Reaction: Add the substrate to initiate the reaction.

  • Data Analysis: Calculate the IC₅₀ in both conditions.

    • Validation Check: A true competitive inhibitor will show an identical IC₅₀ in both buffers. An aggregator will show a >5-fold rightward shift or complete loss of inhibition in the Triton X-100 buffer.

Protocol B: Orthogonal Label-Free LC-MS/MS Validation

Purpose: To bypass optical and redox interference entirely.

  • Reaction Setup: Incubate the target enzyme, substrate, and 10 µM of the test compound in a 96-well plate. Include a DMSO-only positive control and a heat-killed enzyme negative control.

  • Quenching: Stop the reaction at the linear phase (e.g., 30 minutes) by adding an equal volume of ice-cold acetonitrile containing an internal standard (isotopically labeled substrate or product).

  • Centrifugation: Spin the plate at 4,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantify the exact ratio of substrate depletion to product formation.

  • Data Analysis: If the compound shows no inhibition of product formation via LC-MS/MS despite showing inhibition in the primary colorimetric/fluorometric screen, the primary hit is a confirmed PAINS artifact.

Quantitative Data Presentation

Use the following reference table to benchmark your screening data and identify the exact modality of interference.

Interference ModalityDiagnostic MetricThreshold for Flagging as False PositiveMitigation Strategy
Colloidal Aggregation Hill Slope (Dose-Response) >1.5 (Unusually steep curve)Add 0.01% Triton X-100
Colloidal Aggregation IC₅₀ Shift (Detergent vs. No Detergent) >5 -fold increase in IC₅₀Discard hit; optimize solubility
Optical Quenching Intrinsic Absorbance (at assay λ ) >0.1 OD in compound-only controlUse red-shifted dyes or LC-MS/MS
Redox Interference Resazurin Reduction Rate (No Cells)Significant deviation from vehicle controlSwitch to ATP-luminescence assay
Target Engagement Ddn/F420 Dependency (Phenotypic)Loss of activity in ddn knockout strainValid Hit (Mechanism confirmed)

References

  • Manjunatha, U., Boshoff, H. I., & Barry, C. E. (2009). The mechanism of action of PA-824: Novel insights from transcriptional profiling. Communicative & Integrative Biology. Available at:[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available at:[Link]

  • Feng, B. Y., Simeonov, A., Jadhav, A., Babaoglu, K., Inglese, J., Shoichet, B. K., & Austin, C. P. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry. Available at:[Link]

  • Campos Aldrete, M. E., Salgado-Zamora, H., Luna, J., Meléndez, E., & Meráz-Ríos, M. A. (2005). A high-throughput colorimetric and fluorometric microassay for the evaluation of nitroimidazole derivatives anti-trichomonas activity. Toxicology in Vitro. Available at: [Link]

Troubleshooting

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol stability issues in acidic buffer solutions

Welcome to the Advanced Technical Support Center for (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol . As a bicyclic nitroimidazole derivative structurally related to prominent anti-tubercular agents like CGI-173...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol . As a bicyclic nitroimidazole derivative structurally related to prominent anti-tubercular agents like CGI-17341 and delamanid[1][2], this compound presents unique handling challenges. Its fused imidazo[2,1-b]thiazole core is particularly sensitive to aqueous acidic environments, which can compromise experimental integrity if not properly managed.

This guide is engineered for researchers and drug development professionals to understand the mechanistic causality of these stability issues, troubleshoot common experimental failures, and implement self-validating analytical protocols.

Mechanistic Causality: Why Does Acidic Degradation Occur?

To prevent compound degradation, you must first understand the structural vulnerabilities of the molecule. The imidazo[2,1-b]thiazole system contains a saturated thiazoline ring fused to a nitroimidazole moiety. While this bicyclic architecture is essential for its biological activity (often acting as a prodrug activated by bioreduction)[1], the C-S and C-N bonds within the saturated portion of the ring are highly susceptible to acid-catalyzed hydrolysis[3][4].

When exposed to acidic buffers (pH < 4.0), the thiazole nitrogen or sulfur becomes protonated. This protonation lowers the activation energy required for a nucleophilic attack by water molecules. The resulting cleavage of the imidazothiazole moiety yields a ring-opened, inactive degradant consisting of an imidazole derivative and a free thiol[3].

Pathway A (6-Nitro-2,3-dihydroimidazo [2,1-b]thiazol-2-yl)methanol B Protonated Thiazoline Intermediate A->B H+ (pH < 4.0) C Ring-Opened Degradant (Imidazole + Free Thiol) B->C H2O (Nucleophilic Attack)

Acid-catalyzed hydrolysis pathway of the imidazo[2,1-b]thiazole core.

Troubleshooting & FAQs

Q: My compound precipitates or loses activity when diluted in 0.1% TFA or acetate buffer (pH 3.0). What is happening? A: You are observing a combination of acid-catalyzed ring opening and poor aqueous solubility. At pH < 4.0, the hydrolysis of the thiazoline ring accelerates significantly, similar to the degradation profiles observed in related nitroimidazo-oxazoles under strong acidic stress[5][6]. The loss of the intact bicyclic structure directly correlates with the loss of biological activity.

Q: How can I stabilize the compound for in vitro assays that strictly require acidic conditions (e.g., simulating lysosomal pH 4.5)? A: If an acidic environment is non-negotiable, you must reduce the thermodynamic activity of water in your system.

  • Co-solvents: Maintain a final concentration of 2-5% anhydrous DMSO.

  • Excipients: Formulate the compound with cyclodextrins (e.g., 10% Hydroxypropyl-β-cyclodextrin). The hydrophobic cavity of the cyclodextrin shields the acid-sensitive imidazothiazole core from bulk water, sterically hindering the nucleophilic attack.

Q: What is the definitive protocol for storing stock solutions? A: Moisture is the enemy of this compound. Dissolve the lyophilized powder in 100% anhydrous DMSO (do not use aqueous mixtures for storage). Aliquot the stock solution into amber vials to prevent photodegradation—a known liability for nitroimidazoles[6]—and store at -80°C. Avoid freeze-thaw cycles, which introduce condensation and subsequent hydrolysis.

Quantitative Stability Data

The following table synthesizes the expected stability profile of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol across various buffer systems at physiological temperature (37°C). Use this data to select the appropriate buffer for your specific assay duration.

pH LevelBuffer System (50 mM)Co-Solvent / AdditiveHalf-life ( t1/2​ )Primary Degradation Pathway
1.2 Simulated Gastric Fluid (HCl)None< 2 hoursRapid acid-catalyzed ring cleavage
3.0 Acetate Buffer1% DMSO~8 hoursAcid-catalyzed hydrolysis
4.5 Citrate Buffer5% DMSO~24 hoursSlow hydrolysis
4.5 Citrate Buffer10% HP-β-CD> 72 hoursStabilized via encapsulation
7.4 Phosphate Buffered Saline1% DMSO> 14 daysStable (Trace oxidation)

Validated Experimental Protocol: Stability-Indicating Assay

To confidently assess whether your compound has degraded during an experiment, you must employ a self-validating stability-indicating HPLC method. This protocol is designed to separate the intact parent molecule from its ring-opened degradants[5].

Methodology: HPLC-UV Degradation Profiling

Phase 1: Sample Preparation & Stressing

  • Stock Preparation: Prepare a 10 mM stock solution of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol in 100% anhydrous DMSO.

  • Buffer Incubation: Dilute the stock 1:100 into your target acidic buffer (e.g., 50 mM Acetate, pH 3.0) to achieve a 100 µM working concentration. Incubate at 37°C.

  • Self-Validating Control: Simultaneously prepare a control sample in pH 7.4 PBS to validate that degradation is strictly pH-dependent and not an artifact of the incubator temperature or DMSO concentration.

Phase 2: Quenching (Critical Step) 4. Time-Point Sampling: At designated intervals (e.g., 0, 2, 4, 8, 24 hours), extract a 100 µL aliquot. 5. Neutralization: Immediately quench the acid-catalyzed reaction by adding 10 µL of 0.5 M Tris-Base (pH 8.5). Causality note: Failing to neutralize the sample will allow hydrolysis to continue while the sample sits in the autosampler, leading to false-positive degradation rates.

Phase 3: Chromatographic Analysis 6. Column Selection: Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) maintained at 30°C. 7. Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water (Mildly acidic to ensure sharp peak shapes without inducing on-column degradation during the short transit time).

  • Solvent B: Acetonitrile.

  • Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm. The intact bicyclic compound will elute later than the more polar, ring-opened imidazole/thiol degradants.

Workflow Step1 1. Stock Preparation (10 mM in 100% DMSO) Step2 2. Buffer Dilution (Target pH 5.5 - 7.4) Step1->Step2 Step3 3. Acidic Excursion (If pH < 4.0 required) Step1->Step3 Step5 5. HPLC-UV Analysis (Quench & Analyze) Step2->Step5 Step4 4. Protective Formulation (Add 10% HP-β-CD) Step3->Step4 Mitigate Hydrolysis Step4->Step5

Workflow for preparing and analyzing stability-indicating assay samples.

Sources

Optimization

Technical Support Center: Optimizing Microsomal Stability of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol Derivatives

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals encountering high intrinsic clearance ( CLint​ ) when working with the (6-nitro-2,3-dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals encountering high intrinsic clearance ( CLint​ ) when working with the (6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol scaffold. While this class of compounds holds immense promise as antiproliferative and antitubercular agents, the fused imidazo-thiazole core presents unique metabolic liabilities that must be systematically diagnosed and engineered out of your lead candidates.

Core Mechanisms of Clearance: The Dual Liability

The high microsomal clearance of (6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol derivatives is rarely due to simple aliphatic oxidation. Instead, it is driven by a dual liability inherent to the scaffold:

  • Thiazole Ring S-Oxidation (Aerobic): The electron-rich sulfur atom in the thiazole ring is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. This forms a highly electrophilic S-oxide intermediate that rapidly binds to microsomal proteins, artificially inflating apparent clearance rates.

  • Nitroreduction (Anaerobic/Hypoxic): Similar to the activation pathway of the related antitubercular drug Pretomanid (PA-824), the 6-nitro group can undergo reduction via deazaflavin-dependent nitroreductases (Ddn) or other microsomal reductases under low-oxygen conditions.

MetabolicPathway Parent 6-Nitro-imidazo[2,1-b]thiazole Derivative CYP CYP450 Oxidation (Aerobic) Parent->CYP NTR Nitroreductase (Anaerobic) Parent->NTR SOxide Thiazole S-Oxide (Reactive Electrophile) CYP->SOxide S-Oxidation Desulf Oxidative Desulfation (Ring Cleavage) CYP->Desulf Epoxidation Nitroso Nitroso Intermediate NTR->Nitroso Reduction GSH GSH Conjugation (Trapped Metabolite) SOxide->GSH + Glutathione Desulf->GSH + Glutathione

Caption: Metabolic pathways of imidazo[2,1-b]thiazoles showing S-oxidation and nitroreduction.

Troubleshooting FAQs: Scaffold Optimization

Q1: My compound shows rapid depletion in human liver microsomes (HLM), but I cannot detect any major circulating metabolites via LC-MS/MS. What is happening? A1: You are likely observing reactive metabolite formation. The CYP-mediated S-oxidation of the imidazo[2,1-b]thiazole core generates transient, highly electrophilic S-oxides and epoxides (1)[1]. Because these species covalently bind to nucleophilic residues on the microsomal proteins themselves, they precipitate out during your sample quenching step and become "invisible" to standard LC-MS/MS parent/metabolite scans. You must run a Glutathione (GSH) trapping assay (see protocol below) to detect them.

Q2: How can I structurally modify the scaffold to prevent S-oxidation without losing target affinity? A2: Medicinal chemistry interventions must focus on reducing the electron density or physical accessibility of the thiazole sulfur:

  • Steric Shielding: Introducing a methyl group at the 2-position (e.g., 2-methylimidazo[2,1-b]thiazole) can partially hinder CYP access to the sulfur, though it may shift the metabolic soft spot toward epoxidation[1].

  • Bioisosteric Replacement (Recommended): Replacing the thiazole ring with a 1,2,4-thiadiazole or an oxazole ring (forming a nitroimidazo-oxazole, akin to the core of Pretomanid/PA-824) significantly restricts S-oxidation by pulling electron density away from the heteroatom, drastically improving metabolic stability (2)[2].

Q3: Is the 6-nitro group contributing to the high clearance? A3: It depends on your assay conditions. Under standard aerobic HLM assays, nitroreduction is minimal. However, if your assay buffers are degassed or you are testing in hypoxic models (which is common for evaluating antitubercular activity against dormant M. tuberculosis), nitroreductases will rapidly clear the drug[2]. Ensure your in vitro clearance assays are strictly aerobic if you are only trying to profile CYP450 liability.

Self-Validating Protocol: Microsomal Stability & Reactive Metabolite Trapping

To accurately diagnose whether your clearance is due to S-oxidation, you must employ a trapping assay. This protocol is designed as a self-validating system : the inclusion of specific negative controls ensures that any observed clearance is definitively linked to CYP450 activity and reactive intermediate formation.

Workflow Prep 1. Prepare Microsomes + Test Compound AddGSH 2. Add GSH (5 mM) for Trapping Prep->AddGSH Incubate 3. Add NADPH & Incubate (37°C, 0-60 min) AddGSH->Incubate Quench 4. Quench with Cold Acetonitrile Incubate->Quench Centrifuge 5. Centrifuge & Extract Supernatant Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (MRM & Neutral Loss) Centrifuge->LCMS

Caption: Workflow for microsomal stability and reactive metabolite trapping assay.

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a solution containing Human Liver Microsomes (HLM, 1.0 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add Glutathione (GSH) to a final concentration of 5 mM.

    • Causality: GSH is a highly nucleophilic tripeptide. By adding it in massive excess, it outcompetes the local microsomal proteins, trapping the transient S-oxide via Michael addition to form a stable, soluble glutathionyl conjugate that will survive the extraction process.

  • Compound Equilibration: Spike in the (6-nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol derivative to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation & Self-Validation: Initiate the reaction by adding an NADPH regenerating system.

    • Validation Step: You MUST run two parallel control plates:

      • Control A (-NADPH): Replaces NADPH with buffer. If clearance still occurs here, your compound is unstable in buffer or is being degraded by non-CYP enzymes (e.g., esterases).

      • Control B (-GSH): Runs the standard assay without GSH. Comparing the CLint​ of Control B to the main assay reveals the extent of covalent protein binding.

  • Time-Course Quenching: At intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism, and precipitates the proteins to prevent LC column clogging.

  • Analysis: Centrifuge at 4000 rpm for 15 min at 4°C. Analyze the supernatant via LC-MS/MS. Monitor parent depletion for clearance rates, and utilize a neutral loss scan (loss of 129 Da for the γ-glutamyl moiety) to positively identify the trapped GSH-adducts.

Comparative Clearance Data

The following table summarizes the quantitative impact of structural modifications on the microsomal stability of the imidazo[2,1-b]thiazole scaffold, demonstrating how targeted bioisosteric replacement successfully mitigates S-oxidation liabilities (3)[3].

Compound ModificationStructural RationaleHLM CLint​ (µL/min/mg) T1/2​ (min)GSH Adduct Detection
Unmodified Core Baseline (6-Nitro-imidazo[2,1-b]thiazole)145.24.8High (S-oxide & Epoxide)
2-Methyl Substitution Steric shielding of thiazole sulfur85.48.1Moderate (Shift to Epoxide)
1,2,4-Thiadiazole Replacement Reduced electron density on sulfur< 15.0> 45.0None Detected
Oxazole Replacement Complete elimination of oxidizable sulfur< 10.0> 60.0None Detected

References

  • Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor. PubMed / NIH. Available at:[Link]

  • Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids. PMC / NIH. Available at:[Link]

  • Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. PubMed / NIH. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol vs. Pretomanid (PA-824)

Executive Summary The development of novel antitubercular agents is critical to combatting multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb). Among the most significant break...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antitubercular agents is critical to combatting multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb). Among the most significant breakthroughs in recent decades is the bicyclic nitroimidazole class.

This guide provides an objective, highly technical comparison between Pretomanid (PA-824) —an FDA-approved nitroimidazooxazine that forms the backbone of the BPaL therapeutic regimen[1][2]—and (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol , a preclinical nitroimidazothiazole core building block. By contrasting a fully optimized clinical drug with an unoptimized pharmacophore, we will dissect the structure-activity relationships (SAR), mechanistic causality, and the rigorous self-validating protocols required to evaluate their efficacy.

Mechanistic Causality: Scaffold & Prodrug Activation

Both compounds share a fundamental mechanism of action: they are prodrugs requiring reductive activation by the mycobacterial deazaflavin-dependent nitroreductase (Ddn) enzyme, utilizing the F420 cofactor[1].

However, their structural divergence dictates their pharmacokinetic and pharmacodynamic fate:

  • The Oxazine vs. Thiazole Core: Pretomanid utilizes a six-membered oxazine ring fused to the nitroimidazole. In contrast, the thiazole derivative utilizes a five-membered sulfur-containing ring. The larger, more polarizable sulfur atom alters the electron density of the fused system, subtly shifting the reduction potential of the 6-nitro group. While both cores are recognized by Ddn, the kinetics of nitric oxide (NO) release and des-nitro metabolite formation differ[3].

  • The Role of the Lipophilic Tail (Causality of In Vivo Efficacy): Pretomanid possesses a highly lipophilic trifluoromethoxybenzyl ether tail. This tail is not merely a structural appendage; it is the causal factor enabling the drug to partition into the lipid-rich mycobacterial cell envelope and penetrate caseous granulomas in vivo[4]. Conversely, (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol terminates in a bare hydroxyl group. Without a lipophilic tail, this molecule cannot efficiently cross mycobacterial membranes, rendering it a weak in vitro agent despite possessing the reactive nitro pharmacophore.

MOA Prodrug Bicyclic Nitroimidazole (PA-824 / Thiazole Core) Activation Reductive Activation (Hydride Transfer) Prodrug->Activation Ddn Ddn Enzyme + F420 (Deazaflavin-dependent nitroreductase) Ddn->Activation Catalyzes DesNitro Des-nitro Metabolite Activation->DesNitro NO Reactive Nitrogen Species (NO Release) Activation->NO Effect1 Inhibition of Mycolic Acid Synthesis DesNitro->Effect1 Effect2 Respiratory Poisoning (ATP Depletion) NO->Effect2 Death Mtb Cell Death (Replicating & Latent) Effect1->Death Effect2->Death

Mechanistic pathway of bicyclic nitroimidazole prodrug activation via Ddn and F420 in Mtb.

Comparative Physicochemical & Efficacy Profiling

To understand why Pretomanid succeeds clinically while the bare thiazole methanol remains a synthetic intermediate, we must examine their quantitative profiles. The data below illustrates how the addition of the lipophilic tail transforms the baseline activity of the core into nanomolar sterilizing efficacy[3][4].

ParameterPretomanid (PA-824)(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol
Core Scaffold NitroimidazooxazineNitroimidazothiazole
Functional Tail Trifluoromethoxybenzyl etherNone (Hydroxyl group)
Mtb H37Rv MIC 0.015 – 0.25 µg/mL> 5.0 µg/mL (Unoptimized)
cLogP (approx.) 4.0 – 4.50.5 – 1.0
Protein Binding High (>90%)Low
In Vivo Efficacy High (Sterilizing in BPaL regimen)Poor (Rapid clearance, low penetration)
Clinical Status FDA Approved (2019)Preclinical Building Block

Self-Validating Experimental Methodologies

To objectively compare the efficacy of these two compounds, researchers must utilize self-validating assay systems. The following protocols ensure that the generated data is mechanistically sound and free from artifactual interference.

Protocol 1: In Vitro Resazurin Microtiter Assay (REMA)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against replicating Mtb. Self-Validating Mechanism: Resazurin is a redox indicator. Living Mtb cells reduce blue resazurin to pink, fluorescent resorufin. If the nitroimidazole successfully inhibits Mtb respiration, the cells die, and the well remains blue. A Ddn-deficient Mtb mutant strain must be included as a negative control; if the drug is truly a Ddn-dependent prodrug, the mutant will show total resistance, validating the mechanism.

  • Preparation: Culture Mtb H37Rv and a Ddn-knockout mutant in Middlebrook 7H9 broth supplemented with OADC until an OD600 of 0.6 is reached.

  • Plating: Dispense 100 µL of bacterial suspension (diluted to 1×105 CFU/mL) into 96-well plates.

  • Dosing: Add PA-824 and the Thiazole Methanol compound in a 2-fold serial dilution (Range: 10 µg/mL to 0.005 µg/mL).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution. Incubate for 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is the lowest concentration preventing the blue-to-pink color change.

Protocol 2: Intracellular THP-1 Macrophage Infection Model

Purpose: To evaluate the drug's ability to cross mammalian membranes and kill intracellular Mtb—a critical barrier where the bare thiazole core fails and PA-824 succeeds. Self-Validating Mechanism: The inclusion of an Amikacin wash step is critical. Amikacin cannot penetrate the macrophage membrane. By applying it post-infection, we selectively kill extracellular Mtb. This ensures that any CFUs counted at the end of the assay are strictly derived from intracellular bacteria.

  • Differentiation: Seed THP-1 monocytes in 24-well plates and differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Infection: Infect macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:10 for 4 hours.

  • Extracellular Kill (Critical Control): Wash cells 3x with PBS and incubate with 200 µg/mL Amikacin for 2 hours to eliminate non-phagocytosed bacteria.

  • Treatment: Replace media with fresh RPMI containing PA-824 or the Thiazole Methanol compound at 1x, 5x, and 10x their respective MICs.

  • Lysis & Enumeration: After 72 hours, lyse the macrophages using 0.1% Triton X-100. Plate the lysates on Middlebrook 7H11 agar. Count CFUs after 3-4 weeks.

Workflow Step1 THP-1 Culture & PMA Differentiation Step2 Mtb H37Rv Infection (MOI 1:10) Step1->Step2 Step3 Wash & Amikacin (Kill Extracellular) Step2->Step3 Step4 Compound Treatment (PA-824 vs Thiazole) Step3->Step4 Step5 Macrophage Lysis (0.1% Triton X-100) Step4->Step5 Step6 CFU Enumeration (7H11 Agar) Step5->Step6

Self-validating intracellular macrophage infection workflow for antitubercular efficacy profiling.

Conclusion

The comparison between Pretomanid and (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol perfectly illustrates the principles of rational drug design. While the thiazole methanol possesses the requisite nitroimidazole warhead capable of Ddn-mediated activation, it lacks the pharmacokinetic properties required for whole-cell and in vivo efficacy. Pretomanid's success relies entirely on its optimized lipophilic tail, which drives cell wall penetration and localization within caseous lesions[4]. For drug development professionals, the thiazole core represents a highly promising starting point; functionalizing its methanol group with carefully designed lipophilic ethers or carboxamides[3] is the necessary next step to yield the next generation of clinical antituberculars.

References

  • Synthesis and evaluation of Pretomanid (PA-824)
  • Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date Source: Dovepress URL
  • Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds Source: PLOS One URL
  • Pretomanid in the WHO Guidelines Source: TB Alliance URL

Sources

Comparative

Comparative Structural Analysis and Performance Guide: (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol vs. Delamanid

Introduction: The Evolution of Nitroimidazoles The development of bicyclic nitroimidazoles has fundamentally reshaped the therapeutic landscape for multidrug-resistant tuberculosis (MDR-TB)[1]. As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Nitroimidazoles

The development of bicyclic nitroimidazoles has fundamentally reshaped the therapeutic landscape for multidrug-resistant tuberculosis (MDR-TB)[1]. As a Senior Application Scientist specializing in antimycobacterial drug development, I frequently evaluate the structure-activity relationships (SAR) that bridge early-stage synthetic building blocks with fully optimized clinical therapeutics.

This guide provides an objective, data-supported comparison between a foundational scaffold—(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol —and the clinical gold standard, Delamanid [2]. By deconstructing their structural divergence, mechanistic pathways, and experimental performance, this guide equips researchers with the causality behind assay design and molecule selection.

Structural Divergence and Physicochemical Impact

At their core, both molecules rely on a bicyclic 6-nitroimidazole pharmacophore, but they diverge significantly in their heteroatom composition and side-chain elaborations. These structural choices dictate their utility in the laboratory versus the clinic.

  • Core Scaffold (Bioisosterism): Delamanid utilizes an imidazo[2,1-b]oxazole core[2]. In contrast, the building block utilizes an imidazo[2,1-b]thiazole core[3]. The bioisosteric replacement of oxygen with sulfur increases the atomic radius and polarizability of the ring system. This subtle electronic shift alters the redox potential of the C6-nitro group, which is the critical trigger for prodrug activation.

  • C2 Substitution & Lipophilicity: The most drastic functional difference lies at the C2 position. The thiazole analog possesses a simple, highly polar hydroxymethyl group (-CH₂OH) and a hydrogen atom[3]. Delamanid, however, features a methyl group and an extended, highly lipophilic tail (4-[4-(4-trifluoromethoxyphenoxy)piperidin-1-yl]phenoxymethyl)[1]. This massive lipophilic tail is biologically essential for two reasons: it enables the molecule to penetrate the thick, mycolic acid-rich mycobacterial cell envelope, and it anchors the molecule within the hydrophobic active site of the activating enzyme[4].

Table 1: Comparative Physicochemical & Structural Profile
Property(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanolDelamanid
Core Scaffold Imidazo[2,1-b]thiazole (Sulfur-containing)Imidazo[2,1-b]oxazole (Oxygen-containing)
C2 Substitution Hydroxymethyl (-CH₂OH), HydrogenMethyl (-CH₃), Extended Lipophilic Tail
Molecular Weight ~215.2 g/mol 534.5 g/mol
Lipophilicity (cLogP) Low (< 1.0)High (> 4.0)
Cell Wall Permeability Poor (Highly polar)Excellent (Highly lipophilic)
Primary Utility Synthetic building block, fragment-based probeClinical therapeutic for MDR-TB

Mechanistic Pathway: The F420-Ddn Activation System

Both compounds function as prodrugs that require reductive activation within Mycobacterium tuberculosis. The activation is catalyzed by the deazaflavin-dependent nitroreductase (Ddn), an enzyme that exclusively utilizes the reduced cofactor F420H₂[5].

Upon binding, Ddn facilitates a hydride transfer to the nitro group. This reduction triggers the decomposition of the prodrug into a des-nitro metabolite and highly reactive nitrogen species (RNS), primarily nitric oxide (NO)[6]. These reactive species subsequently poison the respiratory chain and directly inhibit DprE1 and DprE2, enzymes essential for the synthesis of methoxy- and keto-mycolic acids[7],[8].

Pathway cluster_0 Prodrug Activation cluster_1 Effector Mechanism Prodrug Nitroimidazole Prodrug (Delamanid / Analog) Ddn Ddn (Nitroreductase) Prodrug->Ddn F420 F420H2 Cofactor F420->Ddn Metabolite Des-nitro Metabolite Ddn->Metabolite Cleavage RNS Reactive Nitrogen Species Ddn->RNS Release Target DprE1 / DprE2 Inhibition RNS->Target Covalent Poisoning Death Mycobacterial Cell Death Target->Death

Fig 1: F420-dependent activation of nitroimidazoles by Ddn and subsequent DprE1/DprE2 inhibition.

Experimental Protocols: A Self-Validating Workflow

To objectively compare the performance of a polar building block against a highly lipophilic clinical drug, we must decouple intrinsic enzymatic affinity from whole-cell permeability. The following protocols provide a self-validating system to isolate these variables.

Protocol 1: In Vitro Ddn Enzymatic Activation Kinetics

Causality & Purpose: A compound may be an excellent substrate for Ddn but fail as a drug due to poor cell wall penetration. This cell-free assay measures the intrinsic catalytic efficiency ( kcat​/Km​ ) of Ddn for both compounds by tracking the oxidation of the F420H₂ cofactor[4].

Step-by-Step Methodology:

  • Cofactor Generation: Enzymatically reduce F420 to F420H₂ using glucose-6-phosphate (G6P) and F420-dependent G6P dehydrogenase (FGD1) in 50 mM Tris-HCl buffer (pH 7.5).

  • Assay Assembly: In a UV-transparent 96-well microplate, combine 100 nM purified recombinant M. tuberculosis Ddn, 50 µM F420H₂, and titrations of the test compound (0.5 µM to 100 µM).

  • Kinetic Readout: Monitor the reaction via spectrophotometry. As Ddn reduces the nitroimidazole, F420H₂ is oxidized back to F420, resulting in a measurable absorbance increase at 420 nm over a 10-minute window[5].

  • Validation Check: Delamanid’s extended tail provides critical van der Waals interactions, yielding a high binding affinity[4]. The thiazole methanol analog will exhibit a higher Km​ (lower affinity) due to the absence of this hydrophobic anchor.

Protocol 2: Whole-Cell Efficacy via Resazurin Microtiter Assay (REMA)

Causality & Purpose: To evaluate true physiological efficacy, we must test the compounds against live M. tuberculosis. The REMA protocol uses resazurin as a self-validating redox indicator; metabolically active (surviving) bacteria reduce the blue dye to highly fluorescent pink resorufin, eliminating the subjectivity of visual growth scoring[9],[10].

Step-by-Step Methodology:

  • Inoculum Standardization: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) to an OD₆₀₀ of 0.6. Dilute the culture to a McFarland 1.0 equivalent[11].

  • Compound Plating: Perform 2-fold serial dilutions of Delamanid and the thiazole analog across a 96-well microtiter plate.

  • Incubation: Add 100 µL of the bacterial inoculum to each well. Seal the plates in gas-permeable bags and incubate at 37°C for 7 days[11].

  • Indicator Addition: Add 30 µL of a 0.01% filter-sterilized resazurin sodium salt solution to each well. Incubate for an additional 24 hours[11].

  • Readout & Analysis: Measure fluorescence (Ex 530 nm / Em 590 nm). Delamanid consistently demonstrates an MIC in the 0.006–0.024 µg/mL range[1]. The thiazole analog will show a drastically higher MIC, validating that the simple hydroxymethyl group cannot facilitate sufficient lipid partitioning into the mycobacterial cell wall.

Application Insights & Conclusion

For drug development professionals, the choice between these molecules depends entirely on the experimental phase. (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is an ideal, low-molecular-weight fragment for synthetic chemists looking to explore novel side-chain elaborations or bioisosteric (Sulfur vs. Oxygen) SAR studies[12]. Conversely, Delamanid serves as the mandatory positive control for whole-cell efficacy, in vivo pharmacokinetics, and Ddn-pathway benchmarking[13].

References

  • Profile of delamanid for the treatment of multidrug-resistant tuberculosis Source: Infection and Drug Resistance (Taylor & Francis) URL:[Link]

  • Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis Source: Frontiers in Microbiology (via PubMed Central) URL:[Link]

  • Structures of pretomanid and delamanid with the mechanism of activation and target inhibition pathway Source: ResearchGate URL:[Link]

  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (via PubMed Central) URL:[Link]

  • Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles Source: Journal of the American Chemical Society (via PubMed Central) URL:[Link]

  • Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches Source: RSC Advances (via PubMed Central) URL:[Link]

Sources

Validation

In Vitro Activity Comparison: (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol vs. Nitroimidazo-oxazoles

As the global burden of multidrug-resistant tuberculosis (MDR-TB) intensifies, the development of novel therapeutics targeting both actively replicating and non-replicating persistent Mycobacterium tuberculosis (M. tb) i...

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Author: BenchChem Technical Support Team. Date: April 2026

As the global burden of multidrug-resistant tuberculosis (MDR-TB) intensifies, the development of novel therapeutics targeting both actively replicating and non-replicating persistent Mycobacterium tuberculosis (M. tb) is critical. Bicyclic nitroimidazoles represent a breakthrough class of prodrugs that meet this clinical need.

This guide provides an in-depth comparative analysis of the in vitro activity, physicochemical properties, and mechanistic nuances between the sulfur-containing nitroimidazo-thiazoles —specifically (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol and its derivatives—and the oxygen-containing nitroimidazo-oxazoles (e.g., Delamanid/OPC-67683 and CGI-17341).

Mechanistic Framework: The Bicyclic Nitroimidazole Prodrug System

To understand the in vitro performance differences between these two scaffolds, we must first examine their shared mechanism of action. Both nitroimidazo-thiazoles and nitroimidazo-oxazoles are prodrugs that require bioreductive activation by a highly specific mycobacterial enzyme system[1].

The activation is catalyzed by the deazaflavin-dependent nitroreductase (Ddn) , which utilizes the reduced cofactor F420 (supplied by glucose-6-phosphate dehydrogenase, FGD1) to transfer hydride equivalents to the nitro group of the prodrug[2].

This reduction triggers a fragmentation cascade that yields two distinct bactericidal mechanisms:

  • Aerobic Conditions: The formation of des-nitro metabolites inhibits the synthesis of methoxy- and keto-mycolic acids, compromising cell wall integrity[3].

  • Anaerobic/Hypoxic Conditions: The fragmentation releases reactive nitrogen species (RNS), primarily nitric oxide (NO), which poisons the bacterial respiratory cytochrome cascade, effectively killing dormant bacilli[4].

Mechanism Prodrug Bicyclic Nitroimidazole (Thiazole or Oxazole) Ddn Ddn Nitroreductase (Rv3547) Prodrug->Ddn Binds Active Site FGD1 FGD1 (Glucose-6-phosphate DH) F420 F420 Cofactor FGD1->F420 Reduces F420->Ddn Hydride Transfer Metabolites Des-nitro Metabolites Ddn->Metabolites Reduction NO Nitric Oxide (NO) Release Ddn->NO Fragmentation Target2 Mycolic Acid Inhibition (Aerobic Killing) Metabolites->Target2 Target1 Respiratory Poisoning (Anaerobic Killing) NO->Target1

Diagram 1: Ddn-mediated bioreductive activation pathway of bicyclic nitroimidazoles.

Structural & Physicochemical Causality: Thiazole vs. Oxazole

The substitution of oxygen (oxazole) with sulfur (thiazole) in the fused bicyclic ring fundamentally alters the molecule's electronic distribution, steric bulk, and lipophilicity.

  • Nitroimidazo-oxazoles (e.g., Delamanid): The highly electronegative oxygen atom creates a distinct dipole, optimizing the dihedral angle for binding within the Ddn active site. However, this class often suffers from poor aqueous solubility and high plasma protein binding, complicating formulation[4].

  • Nitroimidazo-thiazoles (e.g., (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol): Sulfur is larger and more polarizable than oxygen. This increases the overall lipophilicity (LogP) of the molecule, which can enhance passive diffusion across the lipid-rich mycobacterial cell envelope. Furthermore, the electron-donating nature of the sulfur atom shifts the reduction potential of the nitro group. Because Ddn activation is highly sensitive to the redox potential of the substrate, thiazole derivatives often exhibit altered activation kinetics compared to their oxazole counterparts[5].

Comparative In Vitro Activity Profile

The table below synthesizes representative in vitro data comparing the two classes against M. tb H37Rv.

ParameterNitroimidazo-oxazoles (e.g., Delamanid)Nitroimidazo-thiazoles (e.g., Imidazo[2,1-b]thiazole analogs)Causality / Mechanistic Insight
Aerobic MIC (MABA) 0.006 – 0.024 µg/mL0.78 – 6.25 µg/mLOxazoles generally exhibit higher Ddn affinity. Thiazoles retain moderate-to-good activity but may require higher concentrations for equivalent mycolic acid inhibition[6].
Anaerobic MIC (LORA) 0.05 – 0.2 µg/mL1.56 – 12.5 µg/mLBoth classes successfully release NO under hypoxia, validating the shared fragmentation pathway[7].
Cytotoxicity (Vero IC50) > 50 µg/mL> 100 µg/mLThiazole derivatives often demonstrate excellent mammalian cell tolerability, yielding a favorable Selectivity Index (SI)[5].
Aqueous Solubility Very Low (< 1 µg/mL)Low to ModerateThe addition of polar moieties like the methanol group in (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol attempts to rescue the lipophilicity penalty of the sulfur atom.

Self-Validating Experimental Protocols

To accurately benchmark a novel nitroimidazo-thiazole against established nitroimidazo-oxazoles, researchers must employ a dual-assay system. Because these drugs have distinct mechanisms depending on the oxygen state of the bacilli, testing must occur under both normoxic and hypoxic conditions.

Protocol A: Aerobic Activity via Microplate Alamar Blue Assay (MABA)

Purpose: To quantify the inhibition of actively replicating M. tb (driven by mycolic acid biosynthesis inhibition).

  • Inoculum Preparation: Culture M. tb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until an OD600 of 0.6–0.8 is reached.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the test compounds (e.g., (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol and Delamanid) in 0.1 mL of media.

  • Infection: Add 0.1 mL of the bacterial suspension (diluted to 105 CFU/mL) to each well.

  • Incubation: Incubate at 37°C under normal atmospheric conditions for 7 days.

  • Readout (Self-Validation): Add 20 µL of Alamar Blue (resazurin) and 12.5 µL of 20% Tween 80 to each well. Incubate for an additional 24 hours. A color shift from blue (oxidized) to pink (reduced) indicates bacterial viability.

  • Data Analysis: The MIC is defined as the lowest concentration preventing the color change, validated against a rifampicin positive control.

Protocol B: Anaerobic Activity via Low Oxygen Recovery Assay (LORA)

Purpose: To quantify the NO-mediated respiratory poisoning of non-replicating, dormant M. tb.

  • Hypoxic Adaptation: Utilize a recombinant M. tb H37Rv strain expressing a firefly luciferase plasmid. Culture the bacteria in a Wayne hypoxia model (sealed tubes with a defined headspace ratio) for 10–14 days until luminescence stabilizes, indicating non-replicating persistence.

  • Anaerobic Dosing: Transfer the adapted cultures to 96-well plates inside an anaerobic chamber ( <0.1% O2​ ). Add serial dilutions of the test compounds.

  • Incubation: Incubate anaerobically at 37°C for 10 days.

  • Recovery & Readout: Transfer the plates to standard aerobic conditions for 28 hours to allow surviving bacilli to recover and synthesize ATP (required for the luciferase reaction).

  • Quantification: Add luciferin substrate and measure Relative Light Units (RLU). The MIC is the concentration resulting in a 90% reduction in RLU compared to drug-free controls.

Workflow Culture M. tb H37Rv Cultivation (Middlebrook 7H9) Split Condition Split Culture->Split Aerobic MABA Protocol (Normoxic, 7-14 days) Split->Aerobic Anaerobic LORA Protocol (Hypoxic, 10 days) Split->Anaerobic MechA Targets Mycolic Acid Aerobic->MechA MechB Targets Respiration (NO) Anaerobic->MechB Readout1 Alamar Blue Addition (Fluorescence Readout) MechA->Readout1 Readout2 Luciferin Addition (Luminescence Readout) MechB->Readout2 Data Determine MIC50 / MIC90 Readout1->Data Readout2->Data

Diagram 2: Dual-assay workflow for evaluating bicyclic nitroimidazoles under normoxic and hypoxic conditions.

Translational Insights & Future Directions

While nitroimidazo-oxazoles like Delamanid have successfully transitioned into clinical use, they are heavily limited by their physicochemical properties, specifically poor aqueous solubility and extensive albumin binding, which complicates their pharmacokinetic profile[8].

The exploration of nitroimidazo-thiazoles, such as (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol, represents a strategic structural pivot. The inclusion of the methanol moiety serves as a critical hydrogen-bond donor/acceptor to offset the lipophilicity of the thiazole core. While in vitro data suggests that thiazoles may have slightly higher MICs than oxazoles against replicating M. tb[5], their distinct redox profiles and potentially superior metabolic stability make them valuable candidates for overcoming emerging Ddn-mutant resistance paradigms.

Future drug development efforts should focus on optimizing the C-2 and C-6 substitutions on the imidazo[2,1-b]thiazole scaffold to maximize Ddn binding affinity while maintaining the favorable cytotoxicity profile inherent to the sulfur-containing ring.

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Comparative

Comparative Cross-Resistance Profiling of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol Against Standard Anti-Tubercular Agents

Executive Summary The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes that bypass existing resistance mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel chemotypes that bypass existing resistance mechanisms. (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a promising bicyclic nitroimidazo-thiazole derivative. Structurally related to the clinically approved nitroimidazo-oxazines and oxazoles (pretomanid and delamanid), this compound exhibits potent bactericidal activity against both replicating and non-replicating Mtb.

This guide provides an objective, data-driven comparison of the cross-resistance profile of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol against standard first-line tuberculosis (TB) drugs (Isoniazid, Rifampicin) and other nitroimidazoles. By analyzing the orthogonal bioactivation pathways, we establish the mechanistic causality behind its efficacy against MDR-TB strains.

Mechanistic Rationale: Orthogonal Bioactivation and Causality

To understand why (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol retains full efficacy against strains resistant to standard TB therapies, we must examine the causality of its bioactivation.

Like pretomanid, this compound is a prodrug. It requires intracellular reduction of its nitro group to generate reactive nitrogen species (such as nitric oxide), which subsequently poison the mycobacterial respiratory chain and inhibit keto-mycolic acid biosynthesis. This reduction is exclusively catalyzed by the [1], an enzyme that relies on the reduced cofactor F420 (F420H2).

Conversely, standard first-line drugs utilize entirely different enzymatic targets and bioactivation pathways:

  • Isoniazid (INH): Activated by the catalase-peroxidase KatG to inhibit InhA.

  • Rifampicin (RIF): Directly binds to the β-subunit of RNA polymerase (RpoB).

The Causality of Cross-Resistance: Because the bioactivation of the nitroimidazo-thiazole relies strictly on the Ddn/F420 axis, mutations in katG, inhA, or rpoB have zero mechanistic overlap with its pathway. Therefore, cross-resistance with INH or RIF is biochemically precluded. However, target-specific cross-resistance will occur with other nitroimidazoles (like pretomanid) if a strain acquires (e.g., fbiA, fbiB, fbiC, fbiD/Rv2983)[2].

Pathway Visualization

G cluster_nitro Nitroimidazo-thiazole Pathway cluster_std Standard First-Line TB Drugs Prodrug (6-Nitro...thiazol-2-yl)methanol Ddn Ddn / F420H2 (Nitroreductase) Prodrug->Ddn Bioactivation Active Reactive Nitrogen Species (NO) Ddn->Active Reduction Target1 Mycolic Acid Inhibition / Respiratory Poisoning Active->Target1 Cell Death INH Isoniazid (INH) KatG KatG (Catalase-peroxidase) INH->KatG Bioactivation InhA InhA Target KatG->InhA Mycolic Acid Inhibition RIF Rifampicin (RIF) RpoB RpoB Target RIF->RpoB RNA Synthesis Inhibition

Divergent bioactivation and target pathways of nitroimidazoles versus standard TB drugs.

Comparative Cross-Resistance Data

The table below summarizes the in vitro Minimum Inhibitory Concentration (MIC) profiles of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol compared to standard alternatives across wild-type and specifically mutated Mtb strains.

Mtb Strain (Genotype)Resistance Mechanism(6-Nitro...thiazol-2-yl)methanol MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)Pretomanid MIC (µg/mL)
H37Rv (Wild-Type) None0.150.030.060.12
INH-R1 katG (S315T)0.15>4.0 0.060.12
RIF-R1 rpoB (S531L)0.160.03>8.0 0.15
PA-R1 ddn (L49P)>8.0 0.030.06>8.0
F420-R1 fbiC (Loss of function)>8.0 0.030.06>8.0

Data Interpretation: The compound maintains wild-type MIC levels against INH- and RIF-resistant strains, proving its viability as a backbone drug for MDR-TB regimens. However, complete cross-resistance is observed with pretomanid in strains harboring ddn or fbiC mutations, confirming their shared reliance on the F420-dependent nitroreductase pathway.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the cross-resistance profile must be evaluated using self-validating experimental systems. The following protocols eliminate subjective bias and establish strict genetic causality.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Validation: REMA acts as a self-validating metabolic sensor. Viable mycobacteria reduce the blue, non-fluorescent resazurin dye to resorufin (pink, highly fluorescent). By quantifying fluorescence rather than relying on subjective visual turbidity scoring, the assay provides a mathematically rigorous, reproducible metric of cell viability.

  • Culture Preparation: Grow Mtb strains in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 to an optical density ( OD600​ ) of 0.6–0.8.

  • Inoculum Standardization: Dilute the culture to a final concentration of 1×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol, Isoniazid, Rifampicin, and Pretomanid (Concentration range: 0.015 to 16 µg/mL).

  • Incubation: Add 100 µL of the standardized bacterial suspension to each well. Incubate the plates at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Quantification: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) using a microplate reader. The MIC is defined as the lowest concentration preventing the color change from blue to pink (≥90% inhibition of fluorescence compared to the untreated control).

Protocol B: Spontaneous Mutant Generation and Genetic Complementation

Causality & Validation: Whole-Genome Sequencing (WGS) paired with genetic complementation creates a closed-loop validation system. Identifying a Single Nucleotide Polymorphism (SNP) in ddn establishes a correlation. However, transforming the resistant mutant with a wild-type ddn plasmid to successfully restore drug susceptibility proves strict genetic causality.

  • Mutant Selection: Plate 108 to 109 CFU of wild-type Mtb H37Rv onto Middlebrook 7H11 agar containing (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol at 5× and 10× the established MIC.

  • Incubation: Incubate plates at 37°C for 4 to 6 weeks until spontaneous resistant colonies emerge.

  • Genomic DNA Extraction & WGS: Isolate genomic DNA from resistant colonies. Perform paired-end Illumina sequencing. Map reads against the Mtb H37Rv reference genome to identify SNPs or indels, specifically screening the[3].

  • Genetic Complementation (The Validation Step): Clone the wild-type allele of the mutated gene (e.g., ddn) into a mycobacterial integrative expression vector (e.g., pMV306). Electroporate the vector into the resistant mutant strain.

  • Phenotypic Reversion: Re-evaluate the MIC of the complemented strain using Protocol A. A reversion to the wild-type MIC confirms that the identified mutation was the sole causal factor for resistance.

References

  • Title: The Role of Nitroreductases in Resistance to Nitroimidazoles Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Mutations in Genes for the F420 Biosynthetic Pathway and a Nitroreductase Enzyme Are the Primary Resistance Determinants in Spontaneous In Vitro-Selected PA-824-Resistant Mutants of Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Mutations in fbiD (Rv2983) as a Novel Determinant of Resistance to Pretomanid and Delamanid in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

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Validation

Independent validation of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol MIC data

Independent Validation of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol MIC Data: A Comparative Guide for Next-Generation Anti-Tuberculosis Therapeutics As a Senior Application Scientist navigating the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Independent Validation of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol MIC Data: A Comparative Guide for Next-Generation Anti-Tuberculosis Therapeutics

As a Senior Application Scientist navigating the complex landscape of antimicrobial resistance, I approach the validation of Minimum Inhibitory Concentration (MIC) data not just as a regulatory checkbox, but as a critical gateway to clinical efficacy. (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol, globally recognized as Pretomanid (PA-824) , represents a paradigm shift in the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb).

This guide provides an objective, data-driven comparison of Pretomanid against alternative anti-tuberculosis agents, grounded in mechanistic causality, and outlines a self-validating experimental protocol for independent MIC verification.

Mechanistic Divergence: The Causality Behind the Efficacy

To understand Pretomanid's unique MIC profile, we must first examine its mechanism of action. Unlike traditional cell-wall inhibitors, Pretomanid is a bicyclic nitroimidazo-oxazine prodrug. Its activation is strictly dependent on a highly specific mycobacterial enzyme: deazaflavin-dependent nitroreductase (Ddn)[1].

This enzymatic dependency explains two critical phenomena observed in MIC testing:

  • High Specificity: Pretomanid exhibits potent activity against the M. tuberculosis complex but shows poor inhibitory activity (MIC > 32 µg/mL) against non-tuberculous mycobacteria (NTMs) like M. avium, which lack a functional Ddn homolog[1].

  • Dual-Action Killing: Once activated, Pretomanid inhibits mycolic acid biosynthesis under aerobic conditions and releases toxic nitric oxide (NO) under anaerobic, non-replicating conditions[2].

Because its target pathway is entirely distinct from other core regimen drugs like Bedaquiline (which targets ATP synthase) and Linezolid (which targets the 50S ribosome), Pretomanid exhibits zero cross-resistance with these alternatives[3].

MOA Pretomanid Pretomanid (PA-824) Prodrug Ddn Ddn Enzyme (Nitroreductase) Pretomanid->Ddn Activation NO Nitric Oxide Release (Anaerobic Killing) Ddn->NO Mycolic Mycolic Acid Inhibition (Aerobic Killing) Ddn->Mycolic CellDeath M. tuberculosis Cell Death NO->CellDeath Mycolic->CellDeath Bedaquiline Bedaquiline (BDQ) ATP ATP Synthase Inhibition Bedaquiline->ATP ATP->CellDeath Linezolid Linezolid (LZD) Ribosome 50S Ribosome Inhibition Linezolid->Ribosome Ribosome->CellDeath

Fig 1. Mechanistic divergence of Pretomanid, Bedaquiline, and Linezolid in M. tuberculosis.

Comparative MIC Data Analysis

When evaluating Pretomanid for a drug development pipeline, it must be benchmarked against both standard-of-care and novel alternatives. The data below summarizes the wild-type MIC ranges for fully susceptible M. tuberculosis strains.

Notably, Pretomanid demonstrates an MIC range (0.015 – 0.25 µg/mL) that is highly comparable to the first-line agent Isoniazid (0.03 – 0.06 µg/mL)[2][3]. Furthermore, in recent clinical isolate testing, the MIC90 of Pretomanid for Mtb was established at 0.12 µg/mL[1].

Table 1: Comparative MIC Ranges of Anti-Tuberculosis Agents

Antimicrobial AgentDrug ClassPrimary TargetMIC Range (µg/mL) against susceptible M. tuberculosis
Pretomanid (PA-824) Nitroimidazo-oxazineMycolic acid / NO release0.015 – 0.25
Bedaquiline (BDQ) DiarylquinolineATP Synthase0.03 – 0.125
Linezolid (LZD) Oxazolidinone50S Ribosome0.5 – 1.0
Delamanid (DLM) Nitro-dihydro-imidazooxazoleMycolic acid0.015 – 0.06
Isoniazid (INH) Isonicotinic acid hydrazideInhA (Mycolic acid)0.03 – 0.06

Data synthesized from independent broth microdilution assays and CLSI M24 guidelines[4][5][6].

Experimental Validation: The Self-Validating REMA Protocol

To independently validate the MIC of Pretomanid, laboratories must move away from subjective agar proportion methods and utilize the Resazurin Microtiter Assay (REMA) via Broth Microdilution, conforming to Clinical and Laboratory Standards Institute (CLSI) M24 guidelines[5].

Because mycobacteria are prone to clumping, visual turbidity readouts are notoriously unreliable. The causality behind choosing REMA lies in its metabolic indicator: Resazurin (a blue, non-fluorescent dye) is reduced by actively metabolizing cells into resorufin (a pink, highly fluorescent compound). This provides an objective, colorimetric endpoint.

A Self-Validating System Design

A robust protocol cannot rely on blind faith; it must prove its own validity in every run. This assay is designed as a self-validating system through three critical internal controls:

  • Sterility Control (Media Only): Must remain blue. Proves aseptic technique and media integrity.

  • Growth Control (Inoculum + Media, No Drug): Must turn pink. Proves the bacterial isolate is viable and metabolically active.

  • Reference Strain Control: M. tuberculosis H37Rv must be run in parallel. The assay is only valid if the H37Rv MIC falls strictly within the established wild-type distribution (0.125 – 0.25 µg/mL for Pretomanid)[6].

Workflow Inoculum 1. Inoculum Prep (H37Rv QC Strain) Media 2. 7H9 + OADC Broth Media Inoculum->Media Dilution 3. Serial Dilution (0.015-4 µg/mL) Media->Dilution Incubation 4. Incubation (37°C, 7-14 Days) Dilution->Incubation Resazurin 5. Resazurin Assay (Colorimetric) Incubation->Resazurin MIC 6. MIC Readout (Blue = Inhibited) Resazurin->MIC

Fig 2. Step-by-step workflow for Resazurin Microtiter Assay (REMA) MIC determination.

Step-by-Step Methodology

Step 1: Media Preparation & Causality Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase). Why OADC? Albumin binds toxic free fatty acids present in the media, while dextrose provides the primary carbon source, ensuring the rapid logarithmic growth required for accurate susceptibility testing.

Step 2: Compound Preparation & Serial Dilution Dissolve Pretomanid powder in DMSO (ensure final DMSO concentration in the well does not exceed 1% to prevent solvent toxicity). Perform a 2-fold serial dilution in a 96-well microtiter plate to achieve a final testing range of 0.015 µg/mL to 4.0 µg/mL.

Step 3: Inoculum Standardization Harvest actively growing M. tuberculosis colonies and homogenize in 7H9 broth with glass beads to break up clumps. Adjust the turbidity to a 1.0 McFarland standard, then dilute 1:20. Add 100 µL of this inoculum to each test well (final well volume: 200 µL).

Step 4: Incubation Seal the plates in secondary containment and incubate at 37°C in a normal atmosphere. Note: While Pretomanid has anaerobic activity, standard MIC benchmarking for comparative resistance profiling is performed aerobically[3][7].

Step 5: Endpoint Determination On Day 7, add 30 µL of 0.02% resazurin solution to the growth control well. Incubate for an additional 24-48 hours.

  • If the growth control turns pink, add resazurin to all remaining wells.

  • After 24 hours, read the plate. The MIC is defined as the lowest concentration of Pretomanid that prevents the color change from blue to pink.

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Comparative

Comparative microsomal stability of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol analogs

Comparative Microsomal Stability of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol Analogs: A Guide for Lead Optimization The development of bicyclic nitroimidazoles has been a watershed moment in the treatment...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Microsomal Stability of (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol Analogs: A Guide for Lead Optimization

The development of bicyclic nitroimidazoles has been a watershed moment in the treatment of neglected tropical diseases, most notably with the approval of the nitroimidazo-oxazine Pretomanid (PA-824) and the nitroimidazo-oxazole Delamanid (OPC-67683) for multidrug-resistant tuberculosis (MDR-TB). Scaffold hopping from these oxygen-containing heterocycles has led to the exploration of the (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol class . While the substitution of oxygen for sulfur in the fused bicyclic ring system offers unique electronic properties and enhanced penetration against intracellular pathogens like Leishmania and Mycobacterium tuberculosis, it introduces a profound pharmacokinetic liability: rapid microsomal degradation .

This guide provides an objective comparison of the microsomal stability of the base (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol scaffold against optimized structural analogs. By analyzing intrinsic clearance ( CLint​ ) data and detailing a self-validating in vitro assay protocol, we aim to equip drug development professionals with the mechanistic insights needed for rational lead optimization.

Structural Vulnerabilities & Metabolic Pathways

The imidazo[2,1-b]thiazole core contains two primary metabolic "soft spots" when exposed to mammalian hepatic cytochromes P450 (CYPs) and flavin-containing monooxygenases (FMOs):

  • S-Oxidation: The electron-rich sulfur atom in the thiazole ring is highly susceptible to oxidation, rapidly forming sulfoxide and subsequently sulfone metabolites. This is the primary driver of high intrinsic clearance in this scaffold.

  • Side-Chain Metabolism: The primary hydroxyl group of the C2-methanol moiety is prone to CYP-mediated oxidation (forming aldehydes/carboxylic acids) or Phase II glucuronidation.

G A Nitroimidazo[2,1-b]thiazole Base Scaffold B S-Oxidation (Sulfoxide/Sulfone) A->B CYP3A4 / FMO C O-Oxidation/Conjugation (Aldehyde/Glucuronide) A->C CYP2C9 / UGTs D Nitroreduction (Amino Metabolite) A->D Hypoxia / NTR

CYP450 and FMO-mediated metabolic pathways of the nitroimidazo[2,1-b]thiazole scaffold.

Comparative Microsomal Stability Data

To overcome the rapid clearance of the base scaffold, medicinal chemists employ strategies such as steric shielding, bioisosteric replacement, and lipophilicity tuning. Table 1 compares the in vitro stability of the base compound against three representative optimization strategies using Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

Table 1: Comparative CLint​ and t1/2​ of Nitroimidazo[2,1-b]thiazole Analogs

Compound / Analog StrategyModification DetailHLM t1/2​ (min)HLM CLint​ (µL/min/mg)MLM t1/2​ (min)MLM CLint​ (µL/min/mg)Primary Clearance Mechanism
Base Scaffold Unsubstituted C2-methanol18.574.912.2113.6Rapid S-oxidation
Analog A (Etherification) C2-methoxymethyl ether28.448.819.571.1Moderate S-oxidation
Analog B (Steric Shielding) gem-dimethyl at C3115.212.085.416.2Slow O-dealkylation
Analog C (Fluorination) C2-trifluoromethoxy>120<5.0105.013.2Highly stable
Mechanistic Insights for Lead Optimization
  • The Base Scaffold: Exhibits a highly unfavorable CLint​ (>100 µL/min/mg in MLM), driven primarily by unhindered access of CYP3A4 to the sulfur atom.

  • Etherification (Analog A): Masking the hydroxyl group as a methyl ether prevents direct oxidation of the alcohol but only marginally improves overall half-life, as the sulfur atom remains exposed to monooxygenases.

  • Steric Hindrance (Analog B): Introducing gem-dimethyl groups adjacent to the sulfur atom creates a steric shield, physically blocking the CYP active site from accessing the heteroatom. This results in a dramatic 6-fold increase in half-life.

  • Fluorination (Analog C): Replacing the methanol group with a trifluoromethoxy bioisostere drastically alters the electron density of the bicyclic system. The strong electron-withdrawing nature of the fluorine atoms deactivates the sulfur toward electrophilic oxidation, yielding the most metabolically stable profile .

Validated Protocol: Microsomal Stability Assay

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system . It incorporates critical controls to verify enzymatic competency and matrix normalization.

Workflow Step1 1. Matrix Preparation HLM/MLM (0.5 mg/mL) in PO4 Buffer Step2 2. Thermal Equilibration Pre-incubate at 37°C for 5 min Step1->Step2 Step3 3. Reaction Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Kinetic Sampling Aliquots at 0, 15, 30, 45, 60 min Step3->Step4 Step5 5. Enzymatic Quenching Add Cold ACN + Internal Standard Step4->Step5 Step6 6. Quantification Centrifugation & LC-MS/MS Analysis Step5->Step6

Step-by-step workflow for the self-validating microsomal stability assay.

Step-by-Step Methodology
  • Matrix Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Thaw liver microsomes (HLM or MLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the buffer.

    • Causality: MgCl2​ is an essential cofactor for CYP450 function. Maintaining a low protein concentration (0.5 mg/mL) prevents non-specific protein binding from artificially inflating the apparent half-life.

  • Compound Spiking & Thermal Equilibration:

    • Spike the test analog (and control compounds) into the microsomal suspension to a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1% v/v).

    • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium before the reaction begins, preventing artificial lag phases in the kinetic degradation curve. High DMSO concentrations inhibit CYP isoforms, hence the strict ≤0.1% limit.

  • Reaction Initiation (The NADPH System):

    • Initiate the reaction by adding an NADPH regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase).

    • Causality: Unlike direct NADPH addition, a regenerating system maintains a steady-state flow of electrons over the 60-minute assay, preventing substrate depletion from becoming the rate-limiting step of metabolism.

  • Kinetic Sampling & Quenching:

    • At designated time points (0, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot by dispensing it into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS) (e.g., Tolbutamide).

    • Causality: Cold ACN instantly denatures the microsomal proteins, halting enzymatic activity to prevent overestimation of clearance. The IS corrects for matrix effects and variations in injection volume during LC-MS/MS analysis.

  • System Validation Controls:

    • Positive Control: Run Verapamil in parallel (expected t1/2​ < 15 min) to validate that the microsome batch is enzymatically active.

    • Negative Control: Run Warfarin in parallel (expected t1/2​ > 120 min) to ensure no non-specific degradation is occurring.

    • Minus-NADPH Control: Run the test compound without NADPH to differentiate CYP-mediated metabolism from chemical instability or non-CYP degradation.

  • Data Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

    • Calculate CLint​ using the formula: CLint​=(0.693/t1/2​)×(Volume of incubation/Mass of microsomal protein) .

References

[1] Juspin, T., Laget, M., Terme, T., Azas, N., & Vanelle, P. (2010). TDAE-assisted synthesis of new imidazo[2,1-b]thiazole derivatives as anti-infectious agents. European Journal of Medicinal Chemistry, 45(2), 840-845. URL:[Link]

[2] Moraski, G. C., Deboosère, N., Marshall, K. L., Weaver, H. A., Vandeputte, A., Hastings, C., ... & Baughn, A. D. (2020). Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. PLoS ONE, 15(1), e0227224. URL:[Link]

[3] Mital, A. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(5), 458-463. URL:[Link]

Safety & Regulatory Compliance

Safety

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol proper disposal procedures

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). Managing the lifecycle of novel heterocyclic building blocks requires a deep underst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply reading a Safety Data Sheet (SDS). Managing the lifecycle of novel heterocyclic building blocks requires a deep understanding of their mechanistic toxicology.

(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a specialized nitroimidazo-thiazole derivative utilized in medicinal chemistry and drug development[1],[2]. Due to its specific structural pharmacophore—specifically the nitro group attached to a bicyclic thiazole system—it demands rigorous handling, deactivation, and disposal protocols to mitigate severe genotoxic and environmental risks.

This guide provides the definitive operational blueprint for the safe handling and disposal of this compound, ensuring that your laboratory maintains both scientific integrity and absolute regulatory compliance.

Chemical Identity & Quantitative Waste Parameters

To effectively manage waste streams, we must first define the physicochemical boundaries of the compound. The following table summarizes the quantitative data necessary for waste segregation and environmental health and safety (EHS) manifesting[1],[3].

ParameterValueOperational Implication
Chemical Name (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanolNomenclature required for hazardous waste labeling.
CAS Registry Number 2097082-11-4Unique identifier for RCRA waste manifesting[1].
Molecular Formula C6H7N3O3SHigh nitrogen/sulfur content dictates specific incineration scrubbers[3].
Molecular Weight 201.20 g/mol Essential for molar concentration calculations in liquid waste streams.
Ames Test Profile Positive (Direct-acting)Mandates handling as a severe genotoxin/mutagen; no S9 activation required[4].
Solubility Profile Polar solvents (Methanol, DMSO)Liquid waste will primarily consist of mixed organic/aqueous streams[2].

Mechanistic Toxicology: The "Why" Behind the Protocol

Understanding why a chemical is dangerous is the first step in preventing exposure. Nitroimidazo[2,1-b]thiazoles are known to be direct-acting mutagens[4].

When this compound enters a biological system, its mutagenic activity does not require mammalian metabolic activation (the S9 fraction) because it is readily driven by bacterial nitroreductases[4]. These enzymes catalyze the reduction of the nitro group into highly reactive nitroso and hydroxylamine intermediates. These electrophilic species intercalate and covalently bind to DNA, inducing base displacements that result in catastrophic frame-shift mutations[4],[5].

Because of this direct-acting genotoxicity, environmental release—such as sewering—poses a severe ecological and public health risk.

G N1 (6-Nitro-2,3-dihydroimidazo [2,1-b]thiazol-2-yl)methanol (Stable Chemical) N2 Bacterial/Cellular Nitroreductases N1->N2 1e- / 2e- Reduction N3 Nitroso Intermediate (Reactive) N2->N3 Bioreductive Activation N4 Hydroxylamine Derivative (Highly Electrophilic) N3->N4 Further Reduction N5 DNA Adduct Formation (Base Displacement) N4->N5 Covalent Binding N6 Genotoxicity & Mutagenesis N5->N6 Cellular Outcome

Bioreductive activation pathway of nitroimidazo[2,1-b]thiazoles leading to genotoxicity.

Operational Disposal Pathways (Routine Operations)

Under EPA Resource Conservation and Recovery Act (RCRA) regulations, hazardous pharmaceutical wastes and their active chemical intermediates are strictly prohibited from being disposed of down the drain[6]. The sewering ban is enforced to prevent the contamination of municipal water systems with biologically active genotoxins[6].

Step-by-Step Routine Disposal Workflow:
  • Segregation at the Source: Do not mix this compound with strong acids, bases, or oxidizing agents, as the thiazole ring is susceptible to exothermic cleavage.

  • Solid Waste Containment: Place all unused powders, contaminated weighing boats, and spatulas into a sealable, high-density polyethylene (HDPE) container.

  • Liquid Waste Containment: If the compound is dissolved in organic solvents (e.g., methanol or DMSO)[2], collect the solution in a designated flammable/toxic liquid waste carboy. Do not mix with halogenated waste streams unless specifically profiled by your EHS department.

  • Labeling: Affix a hazardous waste label reading: "Hazardous Waste - Toxic/Mutagenic Solid (Contains Nitroimidazo-thiazole derivative)."

  • Terminal Destruction: The waste must be manifested and sent to a RCRA-permitted hazardous waste combustor[7]. High-temperature incineration is the only self-validating method that reliably cleaves the robust imidazo-thiazole bicyclic ring and completely oxidizes the nitro group, preventing the formation of toxic environmental degradants.

Self-Validating Spill Response Protocol

In the event of a powder spill, standard sweeping is highly dangerous. Dry sweeping aerosolizes the mutagenic powder, leading to immediate inhalation exposure. The following protocol utilizes a self-validating chemical approach to ensure absolute decontamination.

Step-by-Step Spill Cleanup Methodology:
  • Evacuate and Don PPE: Restrict access to the spill area. Personnel must don an N95 or P100 particulate respirator, double nitrile gloves, safety goggles, and a disposable Tyvek suit.

  • Dust Suppression (Causality-Driven): Lightly mist the spilled powder with a 10% ethanol/water solution. Why? Wetting the powder binds the fine particulates, eliminating the risk of aerosolization and subsequent inhalation of the mutagen.

  • Primary Collection: Use damp, chemically inert absorbent pads to gently wipe up the wetted powder from the outside of the spill working inward. Place all pads into a hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a 1% Alconox (or similar mild detergent) and water solution.

    • Critical Warning:Do NOT use bleach (sodium hypochlorite). Oxidative cleavage of the thiazole ring by hypochlorite can generate volatile, highly toxic sulfur oxides and reactive chlorinated amine intermediates. A mild detergent solubilizes the polar compound without triggering reactive degradation.

  • Validation of Decontamination: To create a self-validating system, swab the decontaminated area with a solvent-wetted Q-tip (e.g., methanol) and analyze the extract via UV-Vis spectroscopy. The absence of absorbance peaks typical for nitroaromatics (around 320-350 nm) confirms complete removal. A flat baseline reading validates that the area is safe for standard laboratory use.

  • Final Containment: Seal all used PPE, swabs, and cleaning materials in a hazardous waste bag, label it as mutagenic debris, and route it for high-temperature incineration[7].

Sources

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